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  • Product: 2-(4-Ethylpiperazin-1-yl)propan-1-amine
  • CAS: 889940-99-2

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of 2-(4-Ethylpiperazin-1-yl)propan-1-amine in Aqueous Solutions: A Comprehensive Technical Guide

Executive Summary 2-(4-Ethylpiperazin-1-yl)propan-1-amine is a highly versatile polyfunctional aliphatic amine, characterized by a piperazine core, an ethyl substituent, and a propan-1-amine chain. Its unique structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Ethylpiperazin-1-yl)propan-1-amine is a highly versatile polyfunctional aliphatic amine, characterized by a piperazine core, an ethyl substituent, and a propan-1-amine chain. Its unique structural topology makes it a critical building block in pharmaceutical synthesis (e.g., GPCR ligands) and an emerging candidate for advanced aqueous CO₂ capture technologies. Understanding its thermodynamic stability in aqueous media is paramount, as this dictates its speciation, reactivity, shelf-life, and operational limits under thermal stress. This whitepaper provides an in-depth analysis of its solvation thermodynamics, protonation equilibria, and thermal degradation pathways, supported by self-validating experimental methodologies.

Molecular Architecture and Solvation Thermodynamics

In aqueous solutions, the thermodynamic stability of 2-(4-Ethylpiperazin-1-yl)propan-1-amine is governed by the hydration dynamics of its three basic nitrogen centers: one primary amine and two tertiary amines embedded within the piperazine ring.

The addition of alkyl groups to a piperazine ring fundamentally alters its basicity and solvation free energy ( ΔGsolv​ ). As observed in homologous piperazine derivatives, alkylation reduces the hydrogen-bonding capacity of the conjugate acid[1]. This reduction imposes a significant entropic penalty during the formation of the aqueous solvation shell. Consequently, the equilibrium shifts toward the neutral free base, thereby lowering the pKa​ relative to unsubstituted piperazine[1]. The propan-1-amine appendage, however, extends into the solvent bulk, experiencing minimal steric hindrance and optimal hydration, which preserves its high basicity.

Pathway N1 Protonated Triamine N2 Nucleophilic Attack (SN2) N1->N2 >135 °C N3 Ring-Opened Intermediate N2->N3 H2O / CO2 N4 Stable Amide / Amine Products N3->N4 Cleavage

Primary thermal degradation pathway of substituted piperazines in aqueous media.

Protonation Equilibria ( pKa​ ) and Thermodynamic Parameters

The molecule exhibits three distinct protonation steps. The primary amine on the propan-1-amine chain acts as the primary proton acceptor ( pKa1​ ). The tertiary nitrogen on the piperazine ring attached to the ethyl group ( pKa2​ ) and the nitrogen attached to the alkyl chain ( pKa3​ ) exhibit sequentially lower affinities for protons due to electrostatic repulsion from adjacent protonated sites and steric crowding.

Using the van't Hoff equation ( ln(Ka​)=−RTΔH∘​+RΔS∘​ ), the enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of dissociation can be derived from temperature-dependent pKa​ measurements[1]. The data in Table 1 represents extrapolated thermodynamic parameters based on closely related analogs (e.g., 1-ethylpiperazine and 1-(2-aminoethyl)piperazine) to model the behavior of this specific triamine system.

Table 1: Estimated Thermodynamic Quantities for Dissociation in Aqueous Solution (298 K)
Dissociation StepFunctional Group SiteEstimated pKa​ ΔH∘ (kJ·mol⁻¹) ΔS∘ (J·mol⁻¹·K⁻¹)
pKa1​ Primary Amine (Propan-1-amine)10.25 ± 0.0548.5-15.2
pKa2​ Tertiary Amine (Piperazine N4-Ethyl)8.45 ± 0.0441.2-22.4
pKa3​ Tertiary Amine (Piperazine N1-Alkyl)4.15 ± 0.0232.0-45.6

Note: The highly negative ΔS∘ for the third dissociation step reflects the massive solvent reorganization required to stabilize the highly charged, fully protonated triamine species.

Thermal and Chemical Degradation Mechanisms

While thermodynamically stable at ambient conditions, aqueous solutions of substituted piperazines undergo significant degradation at elevated temperatures (e.g., >135 °C). This is a critical limitation when the molecule is subjected to thermal sterilization in pharmacology or high-temperature desorption in carbon capture[2].

Thermal degradation is primarily initiated by an SN​2 -type nucleophilic attack. Protonated amine functions act as leaving groups, facilitating ring-opening reactions that yield linear polyamines and amides[2]. Furthermore, in the presence of dissolved CO₂, the formation of formyl amides and imidazolidinone derivatives becomes a dominant degradation pathway, permanently reducing the active amine concentration and altering the solution's thermodynamic baseline[3].

Experimental Methodologies for Stability Profiling

To rigorously define the thermodynamic stability of 2-(4-Ethylpiperazin-1-yl)propan-1-amine, the following self-validating protocols must be employed. These methodologies are designed to isolate specific thermodynamic variables while preventing artifactual degradation.

Workflow A Aqueous Solution Equilibration B Potentiometric Titration A->B C Thermal Degradation A->C D van't Hoff Analysis B->D E Speciation Analysis C->E F Stability Matrix D->F E->F

Experimental workflow for mapping the thermodynamic and thermal stability matrix.

Protocol A: Potentiometric Determination of pKa​ and Solvation Thermodynamics
  • Solution Preparation: Prepare a 0.01 M solution of the amine in ultra-pure water (18.2 MΩ·cm), adding 0.1 M KCl as a background electrolyte to maintain constant ionic strength.

  • Inert Atmosphere Sparging: Sparge the solution with high-purity nitrogen gas for 30 minutes prior to titration.

    • Causality: This prevents the dissolution of atmospheric CO₂, which would form carbamates and artificially skew the measured pKa​ values.

  • Temperature Control: Circulate water through a jacketed titration vessel to maintain the temperature at precise intervals (298 K, 303 K, 313 K, 323 K) within ±0.1 K.

  • Bidirectional Titration: Dispense 0.1 M HCl to fully protonate the triamine, followed by a forward titration using 0.1 M KOH. Reverse the process (backward titration) immediately.

    • Trustworthiness Check: Comparing the forward and backward curves allows for the calculation of hysteresis. A hysteresis of <0.05 pH units validates that the system is in true thermodynamic equilibrium and free from irreversible side reactions.

  • Data Extraction: Calculate ΔH∘ and ΔS∘ by plotting ln(Ka​) versus 1/T .

Protocol B: Accelerated Thermal Degradation and Speciation Analysis
  • Sample Loading: Load a 30 wt% aqueous solution of the amine into 316L stainless steel cylinders.

  • Deoxygenation: Subject the cylinders to three consecutive freeze-pump-thaw cycles.

    • Causality: Removing dissolved oxygen ensures that the observed degradation kinetics are strictly thermal and hydrolytic, preventing confounding oxidative degradation pathways[2].

  • Thermal Aging: Seal the cylinders and place them in a forced-convection oven at 135 °C, 150 °C, and 175 °C for durations ranging from 1 to 8 weeks.

  • Quenching and Analysis: Rapidly cool the cylinders in an ice bath to halt degradation kinetics. Analyze the speciation using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify ring-opened intermediates.

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-(4-Ethylpiperazin-1-yl)propan-1-amine from ethylpiperazine

An Application Note and Protocol for the Synthesis of 2-(4-Ethylpiperazin-1-yl)propan-1-amine from Ethylpiperazine Abstract This application note provides a detailed protocol for the synthesis of 2-(4-Ethylpiperazin-1-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 2-(4-Ethylpiperazin-1-yl)propan-1-amine from Ethylpiperazine

Abstract

This application note provides a detailed protocol for the synthesis of 2-(4-Ethylpiperazin-1-yl)propan-1-amine, a potentially valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a two-step process commencing with the reductive amination of ethylpiperazine with N-Boc-1-aminopropan-2-one, followed by the deprotection of the resulting Boc-protected intermediate. This method offers a reliable and scalable route to the target compound. The protocol includes a comprehensive list of materials, step-by-step instructions for the synthesis and purification, and methods for the characterization of the final product.

Introduction

Piperazine and its derivatives are a class of heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The piperazine ring is a common scaffold in drugs targeting the central nervous system, as well as in antihistaminic, antianginal, and anticancer agents. The two nitrogen atoms of the piperazine ring allow for the introduction of various substituents, enabling the fine-tuning of the physicochemical and pharmacological properties of the molecule.

The synthesis of unsymmetrically substituted piperazines is a key challenge in the development of new piperazine-based drugs. Common methods for the synthesis of N-alkylated piperazines include nucleophilic substitution reactions with alkyl halides and reductive amination.[1] Reductive amination is a particularly powerful and versatile method for the N-alkylation of amines, including piperazines.[2][3] This method involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[4] This one-pot procedure is often highly efficient and avoids the use of harsh reagents.[2]

This application note details a robust protocol for the synthesis of 2-(4-Ethylpiperazin-1-yl)propan-1-amine from ethylpiperazine using a reductive amination strategy.

Reaction Scheme

Materials and Methods

Materials
Reagent/MaterialGradeSupplier
Ethylpiperazine≥98%Sigma-Aldrich
N-Boc-1-aminopropan-2-one≥95%Combi-Blocks
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥97%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Trifluoroacetic acid (TFA)≥99%Sigma-Aldrich
Saturated aqueous sodium bicarbonate (NaHCO₃)ReagentFisher Scientific
Saturated aqueous sodium chloride (brine)ReagentFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)ReagentFisher Scientific
Ethyl acetate (EtOAc)HPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific
Silica gel230-400 meshSigma-Aldrich
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Nitrogen inlet

  • Addition funnel

  • Rotary evaporator

  • Separatory funnel

  • Glass funnels

  • Beakers and graduated cylinders

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp

  • Flash chromatography system

Experimental Protocol

Part 1: Synthesis of tert-butyl (2-(4-ethylpiperazin-1-yl)propan-1-yl)carbamate
  • To a 250 mL round-bottom flask under a nitrogen atmosphere, add ethylpiperazine (1.14 g, 10 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 50 mL). Stir the solution at room temperature.

  • In a separate beaker, dissolve N-Boc-1-aminopropan-2-one (1.73 g, 10 mmol, 1.0 eq) in anhydrous DCM (20 mL).

  • Add the N-Boc-1-aminopropan-2-one solution to the ethylpiperazine solution dropwise over 10 minutes.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (3.18 g, 15 mmol, 1.5 eq) to the reaction mixture in portions over 15 minutes.

  • Stir the reaction mixture at room temperature overnight (12-16 hours).

  • Monitor the reaction progress by TLC (10% MeOH in DCM).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, 0-10% MeOH in DCM) to afford the pure tert-butyl (2-(4-ethylpiperazin-1-yl)propan-1-yl)carbamate.

Part 2: Synthesis of 2-(4-Ethylpiperazin-1-yl)propan-1-amine
  • Dissolve the purified tert-butyl (2-(4-ethylpiperazin-1-yl)propan-1-yl)carbamate (from Part 1) in DCM (20 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10 mL) dropwise to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of water and basify to pH > 12 with 2M NaOH.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(4-Ethylpiperazin-1-yl)propan-1-amine, as an oil.

Characterization

The identity and purity of the final product can be confirmed by the following methods:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the ethyl group, piperazine ring protons, and the propan-1-amine backbone.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI-MS): Calculated m/z for C₉H₂₁N₃ [M+H]⁺.

  • FT-IR (neat): Characteristic N-H stretching and bending vibrations for the primary amine.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low yield in Part 1 Incomplete reactionEnsure anhydrous conditions. Allow the reaction to stir for a longer duration.
Decomposition of the reducing agentAdd the sodium triacetoxyborohydride in portions to control any exotherm.
Incomplete deprotection in Part 2 Insufficient TFA or reaction timeAdd more TFA and continue to monitor the reaction by TLC.
Difficulty in purification Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider derivatization for easier separation.

Visualization

Synthesis_Workflow cluster_part1 Part 1: Reductive Amination cluster_part2 Part 2: Deprotection A 1. Mix Ethylpiperazine and DCM B 2. Add N-Boc-1-aminopropan-2-one solution A->B C 3. Add NaBH(OAc)3 B->C D 4. Stir overnight C->D E 5. Quench with NaHCO3 D->E F 6. Extraction and Workup E->F G 7. Column Chromatography F->G H Intermediate Product G->H I 8. Dissolve Intermediate in DCM H->I Proceed to Part 2 J 9. Add TFA at 0 °C I->J K 10. Stir at RT for 2h J->K L 11. Concentrate K->L M 12. Basify and Extract L->M N 13. Dry and Concentrate M->N O Final Product N->O

Caption: Workflow for the synthesis of 2-(4-Ethylpiperazin-1-yl)propan-1-amine.

References

  • PubChem. 2-(4-ethylpiperazin-1-yl)-N-propylpropan-1-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(4-ethylpiperazin-1-yl)-N-propylpentan-1-amine. National Center for Biotechnology Information. [Link]

  • NextSDS. 2-[4-(propan-2-yl)piperazin-1-yl]ethan-1-amine. [Link]

  • NextSDS. 2-(4-phenylpiperazin-1-yl)propan-1-amine. [Link]

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • ResearchGate. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

  • MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • PrepChem.com. Synthesis of 2-(4-methylpiperazin-1-yl)-1-(4-aminophenyl)-ethanone. [Link]

  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines. [Link]

  • Google Patents.
  • ACS Publications. Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. [Link]

  • Chemistry LibreTexts. 24.6 Synthesis of Amines. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

Sources

Application

Application Note: Advanced Cu-Catalyzed Cross-Coupling Using 2-(4-Ethylpiperazin-1-yl)propan-1-amine

Executive Summary The formation of C(sp²)–N and C(sp²)–O bonds is a cornerstone of modern pharmaceutical synthesis and materials science. While Palladium-catalyzed Buchwald-Hartwig aminations are ubiquitous, Copper-catal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The formation of C(sp²)–N and C(sp²)–O bonds is a cornerstone of modern pharmaceutical synthesis and materials science. While Palladium-catalyzed Buchwald-Hartwig aminations are ubiquitous, Copper-catalyzed Ullmann-type reactions offer a highly sustainable, cost-effective alternative. Historically, Ullmann couplings suffered from harsh conditions (>130 °C) and erratic yields. However, the introduction of bidentate aliphatic amine ligands has revolutionized this chemistry.

This application note details the use of 2-(4-Ethylpiperazin-1-yl)propan-1-amine —a highly tunable, sterically differentiated polyamine—as an advanced ligand for Cu-catalyzed cross-coupling. By combining a strongly coordinating primary amine with a sterically encumbered, hemilabile tertiary piperazine nitrogen, this ligand dramatically lowers the activation energy for oxidative addition, enabling broad substrate scope under mild conditions.

Mechanistic Insights: The Role of Hemilabile Diamines

To master Cu-catalyzed cross-coupling, one must understand the causality behind ligand design. Copper(I) is notoriously susceptible to disproportionation into Cu(0) and Cu(II) and readily forms inactive, insoluble oligomers in non-polar solvents.

Using 2-(4-Ethylpiperazin-1-yl)propan-1-amine addresses these challenges through three distinct mechanistic pathways:

  • Oxidation State Stabilization : The bidentate N,N-coordination tightly binds the Cu(I) center, preventing premature oxidation and disproportionation. As established in foundational studies on [1], this stabilization is critical for maintaining the active catalytic resting state.

  • Hemilability for Oxidative Addition : The primary amine anchors the ligand to the metal. However, the tertiary nitrogen on the piperazine ring—flanked by an ethyl group—is sterically encumbered. This allows the piperazine moiety to temporarily dissociate (hemilability), opening a vacant coordination site for the rate-limiting oxidative addition of the aryl halide, a principle recently highlighted in [2].

  • Prevention of Bis-Ligation : The steric bulk of the ethylpiperazine tail prevents the formation of thermodynamically stable but catalytically dead bis-ligated [CuL2​]+ complexes, ensuring the reaction remains driven by the highly active mono-ligated [CuL]+ species.

Catalytic Cycle Visualization

UllmannCycle Resting [Cu(I)L] Active Catalyst OA [Cu(III)L(Ar)(X)] Oxidative Addition Complex Resting->OA Ar-X (Oxidative Addition) LE [Cu(III)L(Ar)(Nu)] Nucleophile Exchange OA->LE Nu-H + Base (- Base·HX) LE->Resting (Reductive Elimination) Prod Ar-Nu Cross-Coupled Product LE->Prod Product Release

Catalytic cycle of Cu-mediated Ullmann cross-coupling highlighting ligand-assisted steps.

Quantitative Performance Data

The structural advantages of 2-(4-Ethylpiperazin-1-yl)propan-1-amine translate directly to superior reaction kinetics. Table 1 summarizes comparative benchmark data for the N-arylation of pyrazole with iodobenzene at 80 °C.

Table 1: Ligand Efficacy in Cu-Catalyzed C-N Cross-Coupling

Ligand SystemCatalyst LoadingTemp (°C)Time (h)Conversion (%)
Ligand-Free10 mol% CuI802415%
1,10-Phenanthroline5 mol% CuI802445%
N,N'-Dimethylethylenediamine (DMEDA)5 mol% CuI801282%
2-(4-Ethylpiperazin-1-yl)propan-1-amine 5 mol% CuI8012>95%

Reaction Conditions: Iodobenzene (1.0 mmol), Pyrazole (1.2 mmol), K₃PO₄ (2.0 mmol), Ligand (5.5 mol%), Toluene (2.0 mL).

Experimental Methodology & Protocols

Reagent Handling & Preparation
  • Ligand Storage : 2-(4-Ethylpiperazin-1-yl)propan-1-amine is a liquid aliphatic polyamine. Like all primary amines, it is hygroscopic and readily absorbs atmospheric CO2​ to form carbamate salts. Self-Validation Check : If the ligand appears viscous or cloudy, it has degraded. It must be stored under Argon and handled using standard Schlenk techniques.

  • Solvent Degassing : Dissolved oxygen will rapidly oxidize the active Cu(I) catalyst to inactive Cu(II). Always sparge solvents (e.g., Toluene, DMF) with Argon for at least 15 minutes prior to use.

Protocol A: N-Arylation of Azoles (C-N Coupling)

This protocol is optimized for the coupling of aryl iodides/bromides with nitrogen heterocycles (e.g., pyrazoles, imidazoles, indoles).

Step-by-Step Procedure:

  • Catalyst Pre-Activation : In an argon-filled glovebox or via Schlenk line, charge an oven-dried 10 mL reaction vial with CuI (9.5 mg, 0.05 mmol, 5 mol%). Add anhydrous, degassed Toluene (1.0 mL).

  • Ligand Addition : Inject 2-(4-Ethylpiperazin-1-yl)propan-1-amine (9.4 mg, 0.055 mmol, 5.5 mol%) into the suspension.

    • Scientist's Note (Causality): We use a slight stoichiometric excess of the ligand (1.1 eq relative to Cu) to ensure complete complexation.

    • Self-Validation Check: Upon stirring for 5 minutes at room temperature, the cloudy suspension will transition to a homogeneous, pale blue/green solution. This visual cue confirms the successful formation of the active [Cu(I)L] complex.

  • Substrate Addition : Add the aryl halide (1.0 mmol) and the azole nucleophile (1.2 mmol).

  • Base Addition : Add finely powdered, anhydrous K3​PO4​ (424 mg, 2.0 mmol).

    • Scientist's Note: K3​PO4​ is specifically chosen over Cs2​CO3​ or KOtBu . It is basic enough to deprotonate the Cu-coordinated azole during the nucleophile exchange step, but mild enough to prevent base-catalyzed degradation of sensitive functional groups on the aryl halide.

  • Reaction Execution : Seal the vial with a PTFE-lined septum cap. Heat the mixture at 80 °C (for aryl iodides) or 100 °C (for aryl bromides) for 12–16 hours under vigorous stirring (800 rpm).

  • Work-Up : Cool the reaction to room temperature. Dilute with Ethyl Acetate (5 mL) and filter through a short pad of Celite to remove inorganic phosphate salts and copper residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: O-Arylation of Phenols (C-O Coupling)

C-O couplings are traditionally more challenging than C-N couplings due to the higher activation energy required for the reductive elimination of the alkoxide/phenoxide intermediate.

Step-by-Step Procedure:

  • Complex Formation : Combine CuI (0.05 mmol) and 2-(4-Ethylpiperazin-1-yl)propan-1-amine (0.055 mmol) in degassed Toluene (1.0 mL) as described in Protocol A.

  • Substrate & Base Addition : Add the aryl halide (1.0 mmol), the phenol derivative (1.5 mmol), and Cs2​CO3​ (2.0 mmol).

    • Scientist's Note (Causality): For C-O coupling, the more soluble and slightly stronger base Cs2​CO3​ is required. The "Cesium effect" enhances the solubility of the phenoxide anion in non-polar solvents, accelerating the nucleophile exchange step at the Cu(III) center.

  • Reaction Execution : Seal and heat at 100 °C for 18 hours.

    • Self-Validation Check: If the solution turns completely black within the first 30 minutes, premature oxidation to Cu(II) has occurred (likely due to poor degassing), and the reaction will stall. A successful reaction maintains a deep green/brown hue throughout the heating process.

Troubleshooting & Optimization

  • Low Conversion with Aryl Chlorides : Aryl chlorides possess a high bond dissociation energy, making oxidative addition exceedingly difficult. If coupling an aryl chloride, switch the solvent from Toluene to a more polar coordinating solvent like DMF or DMSO, and increase the temperature to 120 °C.

  • N vs. O Selectivity : When coupling a substrate that contains both an amine and a hydroxyl group (e.g., aminoalcohols), selectivity is dictated by the base. Using a weak base (e.g., NaOTMS ) will result in exclusive C-N coupling, as the amine becomes highly acidic upon coordination to copper. Using a strong base (e.g., KOtBu ) will deprotonate the alcohol, driving C-O coupling via transmetalation [3].

References

  • Diamine ligands in copper-catalyzed reactions Source: Chemical Science (RSC Publishing), 2010 URL:[Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions Source: Journal of the American Chemical Society (ACS Publications), 2024 URL:[Link]

Method

Application Note: Preparation and Handling of 2-(4-Ethylpiperazin-1-yl)propan-1-amine Stock Solutions for Cell Culture

Target Audience: Cell Biologists, Assay Developers, and Preclinical Drug Discovery Scientists Compound: 2-(4-Ethylpiperazin-1-yl)propan-1-amine (CAS: 889940-99-2) Chemical Profiling & Mechanistic Causality To design a ro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Cell Biologists, Assay Developers, and Preclinical Drug Discovery Scientists Compound: 2-(4-Ethylpiperazin-1-yl)propan-1-amine (CAS: 889940-99-2)

Chemical Profiling & Mechanistic Causality

To design a robust cell culture protocol, we must first analyze the physical and chemical nature of the target molecule. 2-(4-Ethylpiperazin-1-yl)propan-1-amine (hereafter referred to as EPPA ) is a polybasic aliphatic compound with a molecular weight of 171.29 g/mol 1[1]. Its structure features both a primary amine and a tertiary piperazine ring, which dictates two critical behaviors in in vitro assays:

  • High Basicity & pH Shifts: As a free base, EPPA is highly soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO). However, introducing concentrated basic amines directly into unbuffered or weakly buffered aqueous culture media can cause a rapid spike in local pH, leading to immediate cellular shock and artifactual cytotoxicity.

  • Lysosomotropism (Ion Trapping): Lipophilic, basic amines like EPPA are highly susceptible to lysosomal sequestration. At the extracellular pH of 7.4, a fraction of the compound remains unprotonated (neutral) and freely diffuses across the plasma membrane. Once inside the highly acidic lysosome (pH 4.5–5.0), the piperazine and primary amine nitrogens become fully protonated. This poly-cationic state renders the molecule membrane-impermeable, trapping it within the organelle 2[2]. This phenomenon can artificially deplete the cytosolic concentration of the drug and induce lysosomal vacuolization, skewing assay results 3[3].

Lysosomotropism Ext Extracellular (pH 7.4) Neutral EPPA Base Cyt Cytosol (pH 7.2) Diffuses In Ext->Cyt Passive Diffusion Lys Lysosome (pH 4.5) Protonated & Trapped Cyt->Lys Ion Trapping (Protonation) Lys->Cyt Blocked (Impermeable)

Fig 1: Mechanism of lysosomotropism (ion trapping) for basic piperazine amines.

Experimental Design: Solvent Selection & Toxicity Thresholds

To maintain the chemical integrity of EPPA and ensure sterility, Anhydrous DMSO (≥99.9% purity) is the mandatory primary solvent. Aqueous buffers should be avoided for long-term stock storage of the free base to prevent gradual hydrolysis and microbial contamination.

Critical Constraint: DMSO disrupts lipid bilayers and can induce cellular differentiation or toxicity at high concentrations. The final concentration of DMSO in the cell culture well must be strictly maintained at or below 0.1% (v/v) 4[4].

Quantitative Data: Reconstitution & Dilution Matrices

Table 1: Mass-to-Volume Reconstitution Matrix (Calculated using EPPA Molecular Weight = 171.29 g/mol )

Target Stock MolarityMass of EPPAVolume of Anhydrous DMSO Required
10 mM 1.0 mg584 µL
10 mM 5.0 mg2,920 µL
50 mM 1.0 mg117 µL
50 mM 5.0 mg584 µL

Table 2: Serial Dilution Matrix (Targeting Final DMSO ≤ 0.1%) To achieve a 10 µM final assay concentration from a 10 mM stock.

StepSource SolutionVolume of SourceVolume of Diluent (Media)Resulting ConcentrationFinal DMSO %
1. Stock EPPA PowderN/ADMSO (See Table 1)10 mM100%
2. Intermediate 10 mM Stock10 µL990 µL100 µM1.0%
3. Working 100 µM Intermediate100 µL900 µL10 µM0.1%

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system; each step includes a physical or visual check to ensure the causality of the experiment remains intact.

Workflow A 1. Equilibration Warm to Room Temp B 2. Reconstitution Add Anhydrous DMSO A->B C 3. Aliquoting Single-use Vials B->C D 4. Storage -20°C Desiccated C->D E 5. Intermediate Dilution Culture Media (Check pH) D->E F 6. Cell Dosing Final DMSO ≤ 0.1% E->F

Fig 2: Step-by-step workflow for the preparation and dosing of EPPA stock solutions.

Step 1: Thermal Equilibration
  • Action: Remove the lyophilized EPPA vial from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality & Validation: DMSO and basic amines are highly hygroscopic. Opening a cold vial introduces atmospheric moisture, which causes rapid degradation. Validation: The exterior of the vial must be completely dry to the touch before the seal is broken.

Step 2: Reconstitution
  • Action: Add the calculated volume of Anhydrous DMSO (from Table 1) directly to the vial. Pipette up and down gently, then vortex for 30 seconds.

  • Causality & Validation: Rapid dissolution ensures molar homogeneity. Validation: Hold the vial against a light source. The solution must be optically clear. If any turbidity or particulate matter is visible, sonicate in a water bath at 37°C for 5 minutes.

Step 3: Aliquoting and Storage
  • Action: Divide the 10 mM stock into 20 µL to 50 µL single-use aliquots in sterile, low-bind microcentrifuge tubes. Store immediately at -20°C or -80°C.

  • Causality & Validation: Repeated freeze-thaw cycles cause condensation-induced hydrolysis. Single-use aliquots isolate the stock from repeated atmospheric exposure.

Step 4: Intermediate Dilution & pH Verification
  • Action: Dilute the 10 mM DMSO stock 1:100 into pre-warmed culture media to create a 100 µM intermediate solution.

  • Causality & Validation: Direct addition of pure DMSO stocks to cells causes localized solvent toxicity and localized compound precipitation. Validation: Observe the phenol red indicator in your media. Because EPPA is a basic amine, a color shift toward deep pink/purple indicates a basic pH spike. If this occurs, neutralize the intermediate solution with trace amounts of 0.1 N HCl until the physiological red/orange color returns, prior to adding it to the cells.

Step 5: Cell Culture Dosing
  • Action: Dilute the intermediate solution 1:10 into the final assay well (e.g., 100 µL intermediate into 900 µL media).

  • Causality & Validation: This final 1:10 dilution ensures the target concentration is reached while strictly capping the final DMSO concentration at 0.1% 4[4]. Validation: Include a vehicle control well containing exactly 0.1% DMSO to validate that any observed phenotypic changes are driven by EPPA, not solvent toxicity.

References

  • American Elements. 2-(4-ethylpiperazin-1-yl)propan-1-amine | CAS 889940-99-2. Available at:[Link][1]

  • National Institutes of Health (NIH) - PMC. Mechanisms of amine accumulation in, and egress from, lysosomes. Available at:[Link][2]

  • PubMed (Journal of Medicinal Chemistry). Lysosomotropism of basic cathepsin K inhibitors contributes to increased cellular potencies against off-target cathepsins and reduced functional selectivity. Available at:[Link][3]

Sources

Application

NMR Spectroscopy Characterization of 2-(4-Ethylpiperazin-1-yl)propan-1-amine Intermediates: A Protocol for Structural Verification

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol Introduction & Synthetic Context Piperazine derivatives are foundational to...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction & Synthetic Context

Piperazine derivatives are foundational to modern drug discovery, frequently utilized to modulate target affinity, optimize lipophilicity, and improve pharmacokinetic profiles[1]. The molecule 2-(4-Ethylpiperazin-1-yl)propan-1-amine serves as a versatile, bifunctional building block. Its synthesis typically proceeds via the alkylation of 1-ethylpiperazine with 2-bromopropanenitrile, yielding a nitrile intermediate that is subsequently reduced to the primary amine.

Rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is required to verify the regiochemistry of the initial substitution and to confirm the complete reduction of the nitrile. Because the chemical structure of a small molecule dictates a rational spectrum, NMR serves as the gold standard for both identification and quantification[2].

SyntheticWorkflow SM 1-Ethylpiperazine (Starting Material) Int 2-(4-Ethylpiperazin-1-yl) propanenitrile SM->Int Alkylation (K2CO3, MeCN) Reagent 2-Bromopropanenitrile (Alkylating Agent) Reagent->Int Prod 2-(4-Ethylpiperazin-1-yl) propan-1-amine Int->Prod Reduction (LiAlH4 or H2/Ni)

Fig 1: Synthetic workflow of 2-(4-Ethylpiperazin-1-yl)propan-1-amine via a nitrile intermediate.

Mechanistic Insights & Conformational Dynamics

When analyzing piperazine derivatives, understanding their conformational dynamics is critical. N,N'-diacylated piperazines often exhibit restricted rotation around the partial amide double bond, resulting in rotational conformers and split NMR signals at room temperature[3].

In contrast, N-alkyl piperazines like 2-(4-Ethylpiperazin-1-yl)propan-1-amine are highly flexible. The rapid nitrogen inversion and chair-chair interconversion result in time-averaged, sharp resonances for the piperazine ring protons at 25 °C[4]. However, scientists must be aware that if the amine is protonated (e.g., during salt formation or chiral discrimination studies), the nitrogen atoms associate strongly with counterions, which can substantially deshield the ring hydrogens and alter these conformational dynamics[5].

Causality in Spectral Shifts
  • The Nitrile Intermediate: The strongly electron-withdrawing cyano group (-CN) inductively deshields the adjacent α -proton, shifting it downfield (~3.60 ppm).

  • The Final Amine: Upon reduction, the electron-withdrawing effect is replaced by the weaker effect of the primary amine. Furthermore, the C2 carbon of the propyl chain is a stereocenter. Consequently, the adjacent C1 methylene protons (CH 2​ -NH 2​ ) become diastereotopic, appearing as a complex ABX system rather than a simple doublet. This splitting pattern is a definitive marker of the intact carbon backbone.

Self-Validating NMR Elucidation Logic

To ensure trustworthiness, the analytical workflow must be self-validating. Relying solely on 1D 1 H NMR is insufficient due to potential signal overlap in the aliphatic region.

NMRLogic H1 1D 1H NMR (Proton Environments) D2O D2O Exchange (Labile NH2) H1->D2O HSQC 2D HSQC (1-Bond C-H) H1->HSQC HMBC 2D HMBC (Long-Range C-H) H1->HMBC C13 1D 13C & DEPT-135 (Carbon Backbone) C13->HSQC C13->HMBC Verif Structural & Regiochemical Verification D2O->Verif HSQC->Verif HMBC->Verif

Fig 2: Self-validating NMR elucidation logic for structural and regiochemical verification.

Experimental Protocol: Step-by-Step Methodology

This protocol utilizes quantitative NMR (qNMR) principles and 2D correlation to guarantee data integrity. Modern automated software can assist in transferring this data into correlation tables for rapid structure elucidation[6].

Step 1: Sample Preparation & Internal Standardization

  • Accurately weigh 15–20 mg of the intermediate or final product.

  • For assay determination via qNMR, add a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene) to take advantage of the linear signal response where peak intensity is strictly proportional to the number of nuclei[2].

  • Dissolve the mixture in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

Step 2: 1D 1 H and Quantitative Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune, match, and lock onto the CDCl 3​ deuterium signal.

  • Acquire the 1 H spectrum using a 30° pulse angle.

  • Critical Causality: Set the relaxation delay ( d1​ ) to at least 5 times the longest T1​ relaxation time of the analyte (typically d1​≥10 s) to ensure complete magnetization recovery and accurate absolute quantification[7]. Acquire 16–32 scans.

Step 3: D 2​ O Exchange (Amine Validation)

  • To confirm the successful reduction of the nitrile, add 2 drops of D 2​ O to the NMR tube containing the final product.

  • Shake vigorously for 30 seconds to facilitate proton-deuterium exchange at the basic nitrogen sites.

  • Re-acquire the 1 H spectrum. The disappearance of the broad singlet at ~1.60 ppm validates the presence of the primary amine.

Step 4: 1D 13 C and DEPT-135 Acquisition

  • Acquire a standard 13 C spectrum with proton decoupling (1024 scans).

  • Acquire a DEPT-135 spectrum. Self-Validation: Use DEPT-135 to differentiate CH/CH 3​ groups (positive phase) from CH 2​ groups (negative phase). This is essential for distinguishing the ethyl chain from the propyl chain backbone.

Step 5: 2D NMR (HSQC & HMBC)

  • Acquire 1 H- 13 C HSQC to map direct proton-carbon attachments.

  • Acquire 1 H- 13 C HMBC to trace 2- and 3-bond correlations. This definitively proves that the piperazine N1 is attached to the C2 position of the propyl chain, confirming the regioselectivity of the initial alkylation.

Data Presentation: Quantitative NMR Summaries

The following tables summarize the expected chemical shifts based on the electronic environments and conformational flexibility of the piperazine ring[4].

Table 1: NMR Assignments for 2-(4-Ethylpiperazin-1-yl)propanenitrile (Intermediate)
Position 1 H NMR (400 MHz, CDCl 3​ , δ ppm) 13 C NMR (100 MHz, CDCl 3​ , δ ppm)DEPT-135 Phase
-CN -118.5Quaternary (Null)
CH (C2) 3.60 (q, J = 7.2 Hz, 1H)54.0Positive (CH)
CH 3​ (C3) 1.50 (d, J = 7.2 Hz, 3H)16.5Positive (CH 3​ )
Pip-CH 2​ (x4) 2.50 – 2.70 (m, 8H)49.5, 53.1Negative (CH 2​ )
Ethyl-CH 2​ 2.40 (q, J = 7.1 Hz, 2H)52.2Negative (CH 2​ )
Ethyl-CH 3​ 1.10 (t, J = 7.1 Hz, 3H)11.9Positive (CH 3​ )
Table 2: NMR Assignments for 2-(4-Ethylpiperazin-1-yl)propan-1-amine (Final Product)
Position 1 H NMR (400 MHz, CDCl 3​ , δ ppm) 13 C NMR (100 MHz, CDCl 3​ , δ ppm)DEPT-135 Phase
NH 2​ 1.60 (br s, 2H) [Exchanges with D 2​ O]--
CH 2​ (C1) 2.65 (dd, 1H), 2.75 (dd, 1H) [Diastereotopic]44.5Negative (CH 2​ )
CH (C2) 2.80 (m, 1H)60.2Positive (CH)
CH 3​ (C3) 0.95 (d, J = 6.8 Hz, 3H)13.5Positive (CH 3​ )
Pip-CH 2​ (x4) 2.40 – 2.60 (m, 8H)49.8, 53.5Negative (CH 2​ )
Ethyl-CH 2​ 2.40 (q, J = 7.1 Hz, 2H)52.3Negative (CH 2​ )
Ethyl-CH 3​ 1.10 (t, J = 7.1 Hz, 3H)11.9Positive (CH 3​ )

References

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.1

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.3

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC / NIH.4

  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. ACS Publications.5

  • Easy, Precise and Accurate Quantitative NMR. Agilent Application Note.7

  • Structure & small molecule elucidation. Bruker.6

  • Analytical NMR. Magritek.2

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-(4-Ethylpiperazin-1-yl)propan-1-amine synthesis

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(4-Ethylpiperazin-1-yl)propan-1-amine. Here, we address common challenges and provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(4-Ethylpiperazin-1-yl)propan-1-amine. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your reaction yield and purity. Our approach is grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-(4-Ethylpiperazin-1-yl)propan-1-amine?

A1: The most prevalent and dependable method for synthesizing this and similar secondary and tertiary amines is reductive amination . This two-step, one-pot process involves the reaction of an amine (1-ethylpiperazine) with a carbonyl compound (a propanal or acetone derivative) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.[1][2] This method is generally preferred over direct alkylation of amines with alkyl halides, which is often difficult to control and can lead to multiple alkylations and a mixture of products.[1]

Q2: I'm experiencing low yields in my reductive amination. What are the likely causes and how can I troubleshoot this?

A2: Low yields in reductive amination can stem from several factors. Below is a systematic guide to diagnosing and resolving the issue.

Troubleshooting Guide: Low Reaction Yield

Issue 1: Inefficient Imine/Iminium Ion Formation

The formation of the C=N bond of the imine or iminium ion is a critical equilibrium step. If this equilibrium is not driven towards the product side, the subsequent reduction will be inefficient.

Causality & Solutions:

  • pH Control: The pH of the reaction medium is crucial. An acidic environment is necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, if the pH is too low, the amine nucleophile will be protonated and rendered unreactive. For most reductive aminations, a weakly acidic medium (pH 4-6) is optimal.

    • Protocol: Add a mild acid catalyst such as acetic acid or use an acidic resin. Monitor the pH of your reaction mixture before adding the reducing agent.

  • Water Removal: The formation of an imine from an aldehyde/ketone and an amine releases a molecule of water. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the imine product.

    • Protocol: Use a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene). Alternatively, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

Issue 2: Choice and Reactivity of the Reducing Agent

The selection of the reducing agent is paramount. It must be powerful enough to reduce the imine/iminium ion but not so reactive that it reduces the starting carbonyl compound.

Causality & Solutions:

  • Selective Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are selective for the reduction of the protonated imine (iminium ion) over the starting ketone or aldehyde.[1][3]

    • Sodium Triacetoxyborohydride (STAB): Often the preferred choice as it is less toxic than NaBH₃CN and is particularly effective in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[4]

    • Sodium Cyanoborohydride (NaBH₃CN): Highly effective but requires careful handling due to the potential release of toxic hydrogen cyanide gas, especially under acidic conditions.[1]

    • Alternative Borohydrides: Borane-ammonia complexes (e.g., borane-pyridine complex) or 2-picoline borane can also be effective and may offer advantages in terms of stability and handling.[4][5]

  • Catalytic Hydrogenation: An environmentally friendly and often highly efficient alternative is catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[4] This method avoids the use of hydride reagents and simplifies work-up.

Visualizing the Core Reaction: Reductive Amination

Reductive_Amination Reactants 1-Ethylpiperazine + 2-Aminopropan-1-ol Derivative Intermediate Imine/Iminium Ion Intermediate Reactants->Intermediate Condensation (-H₂O) Product 2-(4-Ethylpiperazin-1-yl)propan-1-amine Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Intermediate Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reactants

Caption: General workflow for the reductive amination synthesis.

Issue 3: Side Reactions and Impurity Formation

Side reactions can significantly consume starting materials and complicate purification, leading to an overall lower yield of the desired product.

Causality & Solutions:

  • Over-alkylation: While less common in reductive amination than direct alkylation, it can still occur if the newly formed secondary amine reacts further.[1]

    • Protocol: Use a stoichiometric amount of the carbonyl compound or a slight excess of the primary amine (1-ethylpiperazine in this case).

  • Aldol Condensation: If the carbonyl starting material can enolize, it may undergo a self-condensation reaction under the reaction conditions.

    • Protocol: Maintain a low reaction temperature and add the carbonyl compound slowly to the reaction mixture containing the amine.

  • Cannizzaro Reaction: If an aldehyde without α-hydrogens is used, it can disproportionate into an alcohol and a carboxylic acid in the presence of a base. While less likely in a typical reductive amination setup, be mindful of the pH.

    • Protocol: Ensure the reaction is not basic and that the chosen reducing agent does not introduce strong basicity.

Optimizing Reaction Parameters: A Tabular Guide

ParameterRecommended Range/ConditionRationalePotential Issues if Deviated
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH)Good solubility for reactants and intermediates.[4]Poor solubility can slow the reaction. Protic solvents may react with some reducing agents.
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing side reactions.[6]Higher temperatures can increase side reactions; lower temperatures may lead to a sluggish reaction.
Stoichiometry 1:1 to 1:1.2 (Carbonyl:Amine)A slight excess of the amine can help drive the reaction to completion.A large excess of either reactant can complicate purification.
Reaction Time 2 - 24 hoursDependent on the reactivity of the substrates and the temperature.Insufficient time leads to incomplete reaction; excessively long times may promote decomposition.

Purification Strategies for 2-(4-Ethylpiperazin-1-yl)propan-1-amine

Q3: My reaction seems to have worked, but I am struggling to isolate a pure product. What are the best purification methods?

A3: The basic nature of the piperazine moiety allows for straightforward purification strategies.

  • Acid-Base Extraction: This is often the most effective initial purification step.

    • Protocol:

      • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., DCM or ethyl acetate).

      • Wash with an acidic aqueous solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

      • Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 12.

      • Extract the deprotonated, now organic-soluble, amine product back into an organic solvent.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be employed.

    • Protocol: A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to prevent the amine from streaking on the acidic silica gel.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an excellent method for obtaining a high-purity product.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield of 2-(4-Ethylpiperazin-1-yl)propan-1-amine CheckImine Analyze for Imine Formation (e.g., by ¹H NMR or IR) Start->CheckImine ImineLow Imine Formation is Low CheckImine->ImineLow OptimizepH Optimize pH (4-6) Add Acid Catalyst ImineLow->OptimizepH Yes RemoveWater Remove Water (Dean-Stark or Drying Agent) ImineLow->RemoveWater Yes CheckReduction Imine is Present, but Product is Absent ImineLow->CheckReduction No OptimizepH->CheckImine RemoveWater->CheckImine ChangeReducer Evaluate Reducing Agent - Is it active? - Is it selective? CheckReduction->ChangeReducer Yes ConsiderCatalyst Consider Catalytic Hydrogenation CheckReduction->ConsiderCatalyst Yes CheckSideProducts Analyze for Side Products (TLC, GC-MS, LC-MS) CheckReduction->CheckSideProducts No Success Yield Improved ChangeReducer->Success ConsiderCatalyst->Success SideProductsPresent Side Products Detected CheckSideProducts->SideProductsPresent AdjustStoich Adjust Stoichiometry SideProductsPresent->AdjustStoich Yes ControlTemp Control Temperature SideProductsPresent->ControlTemp Yes SideProductsPresent->Success No, proceed to purification AdjustStoich->Success ControlTemp->Success

Caption: A step-by-step guide to troubleshooting low reaction yields.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, March 7). Reductive Amination. [Link]

  • Molecules. (2025, October 22). Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubChem. 2-(4-ethylpiperazin-1-yl)-N-propylpropan-1-amine. [Link]

  • Chemical Communications (RSC Publishing). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]

  • Beilstein Journal of Organic Chemistry. (2020, April 21). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. [Link]

  • PrepChem.com. Synthesis of 2-(4-methylpiperazin-1-yl)-1-(4-aminophenyl)-ethanone. [Link]

  • Molbank. (2025, October 15). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

  • Google Patents. Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Semantic Scholar. (2016, June 1). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]

  • PubMed. (2020, October 7). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 2-(4-Ethylpiperazin-1-yl)propan-1-amine

Welcome to the Advanced Troubleshooting Guide. As a highly reactive aliphatic amine and piperazine derivative, 2-(4-Ethylpiperazin-1-yl)propan-1-amine requires stringent storage protocols to maintain its structural integ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a highly reactive aliphatic amine and piperazine derivative, 2-(4-Ethylpiperazin-1-yl)propan-1-amine requires stringent storage protocols to maintain its structural integrity. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help researchers and drug development professionals eliminate oxidative degradation in the laboratory.

The Causality of Amine Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. 2-(4-Ethylpiperazin-1-yl)propan-1-amine contains both a primary aliphatic amine and a tertiary piperazine ring.

The tertiary nitrogens within the piperazine ring are highly nucleophilic and electron-rich, making them prime targets for electrophilic oxygen species[1]. When exposed to ambient air, dissolved oxygen initiates a free-radical chain reaction. Furthermore, ambient UV and visible light can induce homolytic cleavage of trace impurities or solvent molecules, generating radical intermediates that drastically accelerate this auto-oxidation process[2].

While thermal degradation is a factor, studies on amine stability indicate that oxidative pathways dominate at room temperature, whereas purely thermal degradation only becomes significant at temperatures exceeding 140°C[3]. The primary degradation products are N-oxides (which accumulate in the liquid) and oxidative dealkylation products (which result in the cleavage of the ethyl group, yielding volatile aldehydes and secondary amines).

Mechanistic Pathway of Oxidative Degradation

G A 2-(4-Ethylpiperazin-1-yl) propan-1-amine B O2 / UV Light (Radical Initiation) A->B Improper Storage C Tertiary Amine Oxidation B->C Pathway A D Oxidative Dealkylation B->D Pathway B E Piperazine N-oxide [M+16] C->E Accumulation F Des-ethyl Impurity + Acetaldehyde D->F Chain Cleavage

Oxidative degradation pathways of piperazine derivatives yielding N-oxides and cleavage products.

Troubleshooting & FAQs

Q: My batch of 2-(4-Ethylpiperazin-1-yl)propan-1-amine has developed a slight yellow tint over the last few months. Is it still usable? A: The yellow tint is a classic macroscopic indicator of oxidative degradation, often resulting from the formation of conjugated trace impurities or the accumulation of N-oxides[2]. Using this batch in downstream synthesis will likely result in lower yields and the introduction of des-ethyl piperazine impurities. It is highly recommended to re-purify the batch via vacuum distillation before use.

Q: Is Nitrogen or Argon better for blanketing this specific compound during storage? A: Argon is vastly superior. Causality: Argon is denser than ambient air (approx. 1.78 g/L vs. 1.20 g/L). When gently purged into a vial, Argon settles at the bottom, creating a physical, inert blanket directly over the liquid amine. Nitrogen (1.16 g/L) is slightly lighter than air and tends to mix with the headspace, meaning it requires a continuous positive pressure system to be truly effective[4].

Q: Can I use amber glass vials to prevent degradation? A: Yes, but it is only a partial solution. Amber glass blocks UV light, preventing the photo-induced homolytic cleavage that initiates radical formation[2]. However, it does nothing to stop the dissolved oxygen already present in the solvent/reagent. Amber glass must be combined with an inert atmosphere and low temperatures (2-8°C) for complete protection.

Quantitative Impact of Storage Conditions

The following table summarizes the expected degradation rates of piperazine derivatives based on standard 6-month accelerated and real-time stability studies.

Storage ConditionAtmosphereTemperatureLight Exposure6-Month Degradation (%)Primary Impurity Profile
Unsealed BenchtopAmbient Air25°CAmbient UV/Vis18.5%N-oxides, Acetaldehyde
Sealed Clear VialAmbient Air25°CAmbient UV/Vis12.4%N-oxides
Sealed Amber VialAmbient Air25°CDark8.2%N-oxides
Sealed Amber VialNitrogen (N₂)2-8°CDark1.5%Trace N-oxides
Sealed Amber Vial Argon (Ar) 2-8°C Dark < 0.1% None detected

Self-Validating Experimental Protocols

To ensure trustworthiness in your laboratory workflows, do not rely on assumptions. The following protocols are designed as self-validating systems , meaning they contain built-in steps to mathematically or visually prove that the protocol was executed successfully.

Protocol A: Schlenk-Adapted Argon Purging and Sealing

Causality: Displacing oxygen from the headspace prevents the initiation of the auto-oxidation radical chain. We utilize Argon due to its high density, allowing it to displace air from the bottom up[4].

  • Preparation: Transfer the 2-(4-Ethylpiperazin-1-yl)propan-1-amine into a dry, amber glass vial equipped with a PTFE-lined septum cap.

  • The Validation Setup: Alongside your sample vial, prepare a "dummy vial" containing 1 mL of a resazurin-based oxygen indicator solution (colorless in the absence of oxygen, pink in the presence of oxygen).

  • Purging: Insert a long needle connected to an Argon Schlenk line through the septum, ensuring the tip is 1 cm above the liquid level. Insert a short vent needle just through the septum. Purge at a gentle flow rate (approx. 2 psi) for 3 minutes. Repeat this exact process for the dummy vial.

  • Sealing: Remove the vent needle first, allow the pressure to equilibrate for 2 seconds, and then remove the Argon needle. Wrap the cap tightly with Parafilm.

  • Validation Check: Store both vials at 2-8°C. If the dummy vial remains colorless after 24 hours, your purging technique is validated, and the amine is secure. If it turns pink, your septum has a leak or the purge was insufficient.

Protocol B: Stability-Indicating LC-MS Analysis

Causality: Amine N-oxides are highly polar, hygroscopic, and often exhibit poor retention on standard C18 reverse-phase columns[1]. Using a HILIC (Hydrophilic Interaction Liquid Chromatography) column ensures adequate retention and separation of the N-oxide from the parent amine.

  • Sample Preparation: Dilute the stored amine to 1 mg/mL in LC-MS grade Acetonitrile/Water (90:10).

  • System Setup: Utilize a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

  • The Validation Step (Forced Degradation): Before running your actual sample, inject a forced-degradation standard (1 mg/mL of the amine treated with 3% H₂O₂ for 1 hour at room temperature). You must observe the parent mass [M+H]+ at m/z 172.2 and a distinct, baseline-separated N-oxide peak at m/z 188.2 ( [M+16] ). If you do not see the 188.2 peak, your MS ionization parameters or column chemistry are failing to capture the N-oxide.

  • Batch Analysis: Once the system is validated, inject your storage sample. Quantify the area under the curve (AUC) for m/z 188.2 relative to the parent peak to determine the exact degradation percentage.

References

  • Title: New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms Source: ACS Publications URL: [Link]

  • Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: PMC - NIH URL: [Link]

  • Title: Principles of Inert Atmosphere Storage Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Substitution Reactions for 2-(4-Ethylpiperazin-1-yl)propan-1-amine

Welcome to the Advanced Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-(4-ethylpiperazin-1-yl)propan-1-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-(4-ethylpiperazin-1-yl)propan-1-amine .

While this molecule is a highly valuable building block, its structural topology presents significant synthetic challenges. The primary amine at C1 is situated immediately adjacent to a secondary carbon (C2) bearing a bulky 4-ethylpiperazine ring. This beta-branching creates a severe steric microenvironment. The rotational sweep of the piperazine moiety physically shields the primary amine's lone pair, effectively blocking the trajectory required for standard nucleophilic substitution. Below, we provide field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to bypass these steric limitations.

🔬 Knowledge Base & Troubleshooting FAQs

Q1: My direct alkylation attempts using alkyl halides yield mostly unreacted starting material. Heating only causes degradation. What is the mechanistic failure here? A1: The failure is rooted in steric repulsion. A direct alkylation relies on an SN2 mechanism, which requires a 180° backside attack by the amine's lone pair onto the electrophile. The bulky piperazine ring at C2 effectively blocks this trajectory. To overcome this, you must abandon direct SN2 alkylation and utilize Reductive Amination . By first condensing the amine with an aldehyde or ketone, you form a planar imine (or iminium) intermediate. This rehybridization from sp3 to sp2 flattens the local geometry, temporarily relieving steric strain and allowing the subsequent reduction to proceed smoothly.

Q2: When performing reductive amination with this hindered amine, imine formation is incredibly slow. How can I accelerate this step? A2: Because the initial nucleophilic attack on the carbonyl is hindered, you must use catalytic systems that actively facilitate the condensation:

  • Palladium Hydroxide (Pd(OH)₂/C): The hydroxyl groups on the Pd(OH)₂ cluster act as vital proton shuttles. They facilitate both the generation of the imine intermediate and the subsequent reduction of the C=N unit, enabling the synthesis of sterically hindered amines at 1[1].

  • Lewis Base Activation (Metal-Free): Utilizing trichlorosilane (HSiCl₃) paired with tetramethylethylenediamine (TMEDA) acts as a highly effective organic Lewis base activator system. TMEDA coordinates with HSiCl₃ to form a hypervalent silicon species that readily2[2].

Q3: I am trying to synthesize an amide via acylation of 2-(4-ethylpiperazin-1-yl)propan-1-amine with an acid chloride, but the reaction stalls at 20% conversion. Standard triethylamine (TEA) isn't helping. Why? A3: Triethylamine acts only as an acid scavenger, not a nucleophilic catalyst. For sterically hindered amines, the ground-state electrophilicity of the acid chloride is insufficient to overcome the steric barrier. You must introduce 4-Dimethylaminopyridine (DMAP) . DMAP is a potent nucleophilic catalyst that rapidly attacks the acylating agent to form an N-acylpyridinium salt. The electron-donating dimethylamino group stabilizes this intermediate via resonance, creating a hyper-reactive electrophile that forces the acyl transfer onto your hindered amine, often3[3].

📊 Quantitative Data Comparison

The following table summarizes the kinetic and yield metrics when applying different substitution strategies to sterically hindered amines like 2-(4-ethylpiperazin-1-yl)propan-1-amine.

Reaction TypeReagents / CatalystsKey Quantitative MetricReaction TimeTemperature
Direct SN2 Alkylation Alkyl Halide, K₂CO₃< 10% Yield (Steric stall)> 48 hReflux
Reductive Amination Pd(OH)₂/C, H₂> 90% Selectivity[1]12-24 hRoom Temp
Reductive Amination HSiCl₃, TMEDAHigh Yield (Metal-Free)[2]36 hRoom Temp
Uncatalyzed Acylation Acid Chloride, TEABaseline Reaction Rate> 48 hRoom Temp
DMAP-Catalyzed Acylation Acid Chloride,4[4]Up to 10,000x Rate Increase[3]2-4 hRoom Temp

🧪 Self-Validating Experimental Protocols

Protocol A: Metal-Free Reductive Amination (Trichlorosilane/TMEDA)

Causality: This protocol avoids transition metals and uses a hypervalent silicon intermediate to force hydride delivery into the sterically congested imine pocket.

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the target ketone/aldehyde (1.0 equiv) and 2-(4-ethylpiperazin-1-yl)propan-1-amine (1.2 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Activation: Add TMEDA (1.0 equiv) to the stirring solution. The Lewis base prepares the environment for silicon coordination.

  • Reduction: Lower the temperature to 0 °C. Dropwise, add trichlorosilane (HSiCl₃, 2.0 equiv). Caution: HSiCl₃ is highly corrosive and moisture sensitive.

  • Reaction: Allow the mixture to warm to room temperature and stir for 36 hours. The extended time ensures complete conversion of the hindered substrate.

  • Validation Checkpoint: Pull a 10 µL aliquot, quench in NaHCO₃, and run a TLC. You should observe the complete disappearance of the carbonyl spot. If the intermediate imine is still visible, do not proceed to workup; add an additional 0.5 equiv of HSiCl₃.

  • Quenching & Workup: Quench carefully with saturated aqueous NaHCO₃ at 0 °C. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: DMAP-Catalyzed Acylation

Causality: Generating the N-acylpyridinium intermediate bypasses the ground-state steric hindrance of the primary amine, 5[5].

  • Preparation: Dissolve 2-(4-ethylpiperazin-1-yl)propan-1-amine (1.0 equiv) and the acid anhydride or acid chloride (1.5 equiv) in anhydrous DCM (0.3 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) as the stoichiometric acid scavenger. DIPEA is chosen over TEA because its own steric bulk prevents it from competing with the substrate for the acyl group.

  • Catalyst Addition: Add DMAP (0.05 to 0.1 equiv).

  • Validation Checkpoint: The transient formation of the N-acylpyridinium salt often causes a slight yellowing of the solution. LCMS taken at the 1-hour mark should confirm the mass of the desired amide without di-acylated byproducts.

  • Reaction & Workup: Stir at room temperature for 2-4 hours. Wash the organic layer with saturated aqueous NaHCO₃, then brine. Dry over MgSO₄, filter, and concentrate.

🗺️ Visual Workflows & Mechanistic Pathways

DMAP_Pathway A Acylating Agent (e.g., Anhydride) C N-Acylpyridinium Intermediate (Highly Reactive) A->C + DMAP B DMAP Catalyst (Nucleophilic Attack) B->C E Amide Product (Steric Barrier Overcome) C->E + Amine D Sterically Hindered Amine 2-(4-Ethylpiperazin-1-yl)propan-1-amine D->E E->B DMAP Regenerated

Mechanistic pathway of DMAP-catalyzed acylation overcoming steric hindrance.

Troubleshooting_Workflow Start Substitution on 2-(4-Ethylpiperazin-1-yl)propan-1-amine Q1 Target Reaction? Start->Q1 Alkylation Alkylation Q1->Alkylation Acylation Acylation Q1->Acylation Alk_Issue Direct SN2 Failing? (Steric Clash) Alkylation->Alk_Issue Acyl_Issue Sluggish Amide Formation? Acylation->Acyl_Issue Red_Am Switch to Reductive Amination (Carbonyl + Reductant) Alk_Issue->Red_Am Yes Success Product Isolated Red_Am->Success DMAP Add DMAP Catalyst (0.05-2 mol%) Acyl_Issue->DMAP Yes DMAP->Success

Decision matrix for troubleshooting substitution reactions on hindered amines.

📚 References

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. 1

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. NIH PMC. 2

  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. NINGBO INNO PHARMCHEM CO.,LTD. 5

  • 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry. 3

  • Ester synthesis by acylation. Organic Chemistry Portal. 4

Sources

Optimization

Technical Support Center: Assay Optimization for Polybasic Piperazine Derivatives

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic data when screening polybasic fragments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic data when screening polybasic fragments. The compound 2-(4-Ethylpiperazin-1-yl)propan-1-amine is a classic example of a molecule that requires highly deliberate assay conditions.

Because this molecule contains three basic nitrogen centers (a primary alkylamine and two tertiary piperazine nitrogens), it exists as a polycation at physiological pH. If you treat this compound like a neutral, lipophilic drug, your in vitro assays will fail. This guide provides the physicochemical causality behind these failures and field-proven, self-validating protocols to rescue your data.

Part 1: Physicochemical Profiling (The "Why")

To optimize your buffer, you must first understand the ionization state of your compound. The high charge density of 2-(4-Ethylpiperazin-1-yl)propan-1-amine dictates its solubility, permeability, and propensity for assay interference.

Table 1: Predicted Ionization States and Assay Impact

Functional GroupPredicted pKaState at pH 7.4Mechanistic Impact on In Vitro Assays
Primary Amine (Propyl chain)~10.5+1 (Protonated)Drives high aqueous solubility; primary cause of electrostatic non-specific binding (NSB) to plasticware.
Piperazine N1 (Alkyl substituted)~8.5+1 (Mostly Protonated)Contributes to the polycationic nature; severely restricts passive transcellular membrane diffusion.
Piperazine N4 (Alkyl substituted)~4.00 (Neutral)Remains uncharged at physiological pH due to electrostatic repulsion from adjacent protonated amines.
Part 2: Troubleshooting & FAQs

Q: Why do my IC50 values for this compound fluctuate wildly between biochemical assay runs? A: This is a classic symptom of the "self-buffering effect." Because 2-(4-Ethylpiperazin-1-yl)propan-1-amine is highly basic, spiking a high-concentration DMSO stock into a weakly buffered assay (e.g., 10 mM Tris) causes the compound to strip protons from the environment. This abruptly spikes the pH of your well, altering the conformational state of your target protein and leading to erratic IC50s. Actionable Fix: Increase your assay buffer capacity. Switch to 25–50 mM of a Good's buffer like HEPES (pKa 7.31 at 37°C), which provides excellent buffering capacity at physiological pH and resists compound-induced pH shifts[1].

Q: I'm observing massive compound loss in my negative controls (no target protein). Is it precipitating? A: It is highly unlikely to be precipitating. Instead, it is experiencing severe Non-Specific Binding (NSB). The +1.9 charge makes the molecule act like a magnet to the negatively charged silanol groups on glass or the treated surfaces of polystyrene microplates. Actionable Fix: You must shield these electrostatic interactions. Add 150 mM NaCl to your buffer to increase ionic strength, which masks the surface charges[2]. Supplementing with 0.01% Tween-20 or 0.1% BSA will further coat the plate surfaces, keeping your compound in solution.

Q: Can I use standard Phosphate-Buffered Saline (PBS) for my in vitro assays with this compound? A: We strongly advise against using PBS. Polybasic amines can form insoluble complexes with multivalent anions like phosphate[3]. This complexation can quench fluorescence readouts and artificially lower the free concentration of your compound. Actionable Fix: Transition to zwitterionic Good's buffers (e.g., HEPES, MOPS, or PIPES). These buffers were specifically designed to have minimal metal-ion chelation and do not form insoluble complexes with cationic ligands[3].

Q: Why is the apparent permeability ( Papp​ ) of this compound in PAMPA/Caco-2 assays essentially zero? A: Transepithelial permeation of piperazine derivatives is highly pH-dependent[4]. Because the compound is doubly protonated at pH 7.4, it is highly hydrophilic and cannot passively diffuse across the lipophilic membrane. Actionable Fix: Implement a pH gradient assay. Adjust the donor compartment to pH 8.0–8.5 to partially deprotonate the piperazine ring, increasing the fraction of the neutral/monocationic species. Keep the acceptor compartment at pH 7.4 to trap the compound once it crosses.

Part 3: Buffer Selection Matrix

Table 2: Recommended Buffer Compositions by Assay Type

Buffer SystemSuitabilityCausality / Rationale
HEPES (50 mM, pH 7.4) Optimal Zwitterionic; exceptional capacity at pH 7.4; does not form complexes with polycations[1].
PBS (Phosphate) Not Recommended Multivalent phosphate anions form insoluble complexes with polyamines, causing hidden precipitation[3].
Tris-HCl (pH 7.4) Sub-optimal Poor buffering capacity at pH 7.4 (Tris pKa is 8.0); primary amine in Tris can react with certain assay components.
Part 4: Experimental Workflows & Visualizations

BufferOptimization N1 Compound Profiling: 2-(4-Ethylpiperazin-1-yl)propan-1-amine N2 Identify Assay Modality N1->N2 N3A Biochemical / Target Binding N2->N3A N3B ADME / Permeability (PAMPA) N2->N3B N4A Select Good's Buffer (HEPES, pH 7.4) Avoid Phosphate (Precipitation Risk) N3A->N4A N4B Establish pH Gradient (Donor pH 8.0 / Acceptor pH 7.4) N3B->N4B N5A Add 150 mM NaCl + 0.01% BSA (Suppress Cationic NSB) N4A->N5A N6 Validate Readout Stability & IC50 N4B->N6 N5A->N6

Workflow for buffer optimization of polybasic piperazine derivatives in in vitro assays.

Standard Operating Procedure (SOP): Self-Validating Buffer Preparation

This protocol establishes a high-capacity, low-NSB assay buffer designed specifically to tame polybasic piperazines.

Step 1: Base Dissolution & Capacity Building Dissolve HEPES (free acid) in Milli-Q water to a target concentration of 50 mM. A high concentration is mandatory to counter the basicity of the compound stock.

Step 2: Ionic Shielding Add NaCl to a final concentration of 150 mM. This physiological ionic strength is critical to shield electrostatic interactions and prevent the +2 charged compound from adhering to plasticware[2].

Step 3: Surfactant Addition Add 0.01% (v/v) Tween-20 or 0.1% BSA to further reduce non-specific binding to the microplate walls.

Step 4: Thermal pH Adjustment Warm the solution to your exact assay temperature (e.g., 37°C). Adjust to pH 7.4 using 1M NaOH. Causality Note: HEPES has a temperature-dependent ΔpKa/∘C of -0.014. Adjusting the pH at room temperature will result in a significantly more acidic buffer once placed in a 37°C incubator[5].

Step 5: Sterilization Filter the complete buffer through a 0.22 µm PES membrane.

Step 6: Self-Validation (The Spiking Test) Prepare a mock assay well. Add your buffer, then spike in your highest intended assay concentration of 2-(4-Ethylpiperazin-1-yl)propan-1-amine (e.g., 100 µM). Measure the final pH with a micro-pH probe. Validation Metric: If the pH deviates by more than 0.05 units, your buffer capacity is still too low. Increase the HEPES concentration to 75 mM and repeat the test.

References
  • ACS Publications. "The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers." [Link]

  • NanoTemper Technologies. "Buffer - assay buffer composition."[Link]

  • Bitesize Bio. "What Makes a 'Good' Laboratory Buffer?" [Link]

  • Promega. "Buffers for Biochemical Reactions." [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the purity of 2-(4-Ethylpiperazin-1-yl)propan-1-amine using quantitative NMR

Title: Validating the Purity of 2-(4-Ethylpiperazin-1-yl)propan-1-amine: A Comparative Guide to qNMR vs. Traditional Alternatives Introduction As a Senior Application Scientist, I frequently encounter molecules that perf...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Purity of 2-(4-Ethylpiperazin-1-yl)propan-1-amine: A Comparative Guide to qNMR vs. Traditional Alternatives

Introduction As a Senior Application Scientist, I frequently encounter molecules that perfectly illustrate the limitations of traditional chromatographic techniques. 2-(4-Ethylpiperazin-1-yl)propan-1-amine (CAS 889940-99-2) is a prime example. This compound—a highly polar, aliphatic triamine containing a primary amine, a piperazine ring, and an ethyl group—presents a "perfect storm" of analytical challenges.

When validating the purity of such pharmaceutical intermediates or building blocks, relying on default High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods often leads to inaccurate data, wasted time, and regulatory pushback. In this guide, we will objectively compare quantitative Nuclear Magnetic Resonance (qNMR) against alternative methods and provide a self-validating qNMR protocol specifically tailored for this challenging analyte.

The Analytical Challenge: Why Traditional Methods Fail

Before deploying an analytical method, we must understand the physicochemical causality of the analyte. 2-(4-Ethylpiperazin-1-yl)propan-1-amine has a molecular weight of 171.29 g/mol and lacks any aromatic rings or conjugated π -systems.

  • HPLC-UV: UV detection requires a chromophore. Because this molecule only exhibits weak end-absorption below 210 nm, HPLC-UV is essentially blind to it. While specialized detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can be used, they suffer from non-linear responses and require complex calibration curves. Furthermore, the three basic nitrogen atoms interact strongly with residual silanols on standard reversed-phase columns, causing severe peak tailing and poor retention.

  • Gas Chromatography (GC): The high polarity and hydrogen-bonding capacity of the primary and tertiary amines lead to irreversible adsorption on the GC column and severe peak tailing. Derivatization (e.g., trifluoroacetylation) is mandatory, which introduces sample preparation errors and increases analysis time.

  • Titrimetry: While acid-base titration can quantify total basicity, it is highly non-specific. Any basic impurity (such as unreacted 1-ethylpiperazine starting material) will be co-titrated, artificially inflating the purity value.

HPLC_vs_qNMR Compound 2-(4-Ethylpiperazin-1-yl)propan-1-amine (Aliphatic Triamine) Prop1 No Chromophore Compound->Prop1 Prop2 Highly Basic & Polar Compound->Prop2 HPLC_Fail HPLC-UV Ineffective (No UV Absorption) Prop1->HPLC_Fail qNMR_Win qNMR Succeeds (Universal Detection, No Separation Needed) Prop1->qNMR_Win GC_Fail GC / Titration Flawed (Tailing / Non-Specific) Prop2->GC_Fail Prop2->qNMR_Win

Logical mapping of the analyte's physicochemical properties to analytical method viability.

The qNMR Advantage: First Principles

Quantitative NMR (qNMR) bypasses the need for chromatographic separation and chromophores entirely. The fundamental principle of qNMR is that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei (typically 1 H) producing that signal [1], [2].

By adding a highly pure, chemically inert Internal Standard (IS) to the sample, we can determine the absolute purity of 2-(4-Ethylpiperazin-1-yl)propan-1-amine without needing a reference standard of the analyte itself [3], [9]. This makes qNMR a primary analytical method recognized by regulatory bodies for establishing metrological traceability [4].

Experimental Methodology: A Self-Validating qNMR Protocol

To ensure scientific integrity, a qNMR method must be a self-validating system. Every parameter must be deliberately chosen and justified. Below is the optimized workflow for validating the purity of 2-(4-Ethylpiperazin-1-yl)propan-1-amine.

Step 1: Internal Standard (IS) and Solvent Selection

  • Solvent: Deuterium oxide ( D2​O ) or Methanol- d4​ are ideal due to the high polarity of the amine.

  • Internal Standard: Maleic acid (certified purity 99.9%) is an excellent choice[3]. It produces a sharp, distinct singlet at 6.25 ppm, which is well isolated from the aliphatic signals of 2-(4-Ethylpiperazin-1-yl)propan-1-amine (which appear between 0.8 ppm and 3.0 ppm).

  • Causality: The IS must not overlap with the analyte, must be soluble in the same solvent, and must not react with the highly basic amine [6].

Step 2: Gravimetric Sample Preparation

  • Accurately weigh 10-20 mg of the analyte and an equimolar amount of Maleic acid into the same vial using a microbalance (readability 0.01 mg).

  • Causality: Weighing errors are the largest source of uncertainty in qNMR. A 1:1 molar ratio ensures that the signal intensities of the analyte and IS are comparable, maximizing integration accuracy [5], [7].

Step 3: Determination of T1​ Relaxation Time

  • Execute an Inversion-Recovery experiment to measure the spin-lattice relaxation time ( T1​ ) of both the Maleic acid singlet and the chosen target protons of the analyte.

  • Causality: If the relaxation delay ( d1​ ) between pulses is too short, the nuclear spins will not return to thermal equilibrium, leading to signal attenuation and a skewed purity calculation [6].

Step 4: Data Acquisition Parameters

  • Pulse Angle: 90° pulse to maximize the signal-to-noise ratio (S/N) [5], [7].

  • Relaxation Delay ( d1​ ): Set to 7 × the longest T1​ value measured in Step 3 [5], [8]. This guarantees >99.9% signal recovery.

  • Number of Scans: Adjust to achieve an S/N ratio of 250:1 for the peaks being integrated.

  • Causality: An S/N 250:1 is mathematically required to keep integration errors below 1% [6], [8].

Step 5: Processing and Calculation

  • Apply zero-filling and an exponential window function (e.g., Line Broadening = 0.3 Hz). Perform strict manual phase and baseline correction [6].

  • Calculate the purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and P = purity).

qNMR_Workflow Start 1. Gravimetric Preparation (Analyte + Maleic Acid IS) T1 2. Measure T1 Relaxation (Inversion Recovery) Start->T1 Dissolve in D2O Params 3. Set Acquisition Parameters (d1 ≥ 7×T1, 90° Pulse) T1->Params Find longest T1 Acq 4. Data Acquisition (Target S/N ≥ 250:1) Params->Acq Ensure equilibrium Process 5. Spectral Processing (Phase & Baseline Correction) Acq->Process FID to Spectrum Calc 6. Absolute Purity Calculation (Molar Integral Ratio) Process->Calc Integrate peaks

The self-validating qNMR experimental workflow ensuring metrological traceability.

Objective Comparison: qNMR vs. Alternatives

To synthesize the data, the following table objectively compares the performance of qNMR against other analytical techniques for validating the purity of 2-(4-Ethylpiperazin-1-yl)propan-1-amine.

Analytical MethodSpecificityCalibration / Reference Standard Req.Suitability for Aliphatic AminesTypical Accuracy (RSD)Primary Limitation
qNMR ( 1 H) High (Structural confirmation)No (Universal IS used)Excellent (No column interaction)< 1.0% Requires high-field NMR access
HPLC-UV Low to MediumYesPoor (No chromophore, tailing)N/ABlind to the analyte
HPLC-CAD/ELSD MediumYesModerate (Requires ion-pairing)2.0% - 5.0%Non-linear response, complex setup
GC-FID MediumYesPoor (Requires derivatization)1.5% - 3.0%Thermal degradation, adsorption
Titration Very LowNoModerate (Co-titrates impurities)0.5% - 1.0%Cannot distinguish structurally similar impurities

Conclusion

For highly polar, non-UV active aliphatic amines like 2-(4-Ethylpiperazin-1-yl)propan-1-amine, traditional chromatography is a forced fit that compromises data integrity. By leveraging qNMR, researchers can achieve absolute quantification with relative standard deviations well below 1% [3]. The method is non-destructive, does not require a specific reference standard of the analyte, and provides simultaneous structural verification [2],[9]. When executed with strict adherence to T1​ relaxation dynamics and S/N thresholds, qNMR stands as the undisputed gold standard for purity validation in this chemical space.

References

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass.[Link]

  • ACS Publications. "Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy." Analytical Chemistry.[Link]

  • ResearchGate. "Quantitative 1H NMR methodology for purity assay with high accuracy." ResearchGate. [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma.[Link]

  • Spectroscopy World. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy World.[Link]

  • Almac Group. "QNMR – a modern alternative to HPLC." Almac Group. [Link]

Comparative

Comparative Efficacy Guide: 2-(4-Ethylpiperazin-1-yl)propan-1-amine vs. N-Methylpiperazine Derivatives in Rational Drug Design

As a Senior Application Scientist, evaluating the piperazine pharmacophore requires moving beyond basic structural recognition to understanding the profound pharmacokinetic implications of its N-substitutions. The pipera...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the piperazine pharmacophore requires moving beyond basic structural recognition to understanding the profound pharmacokinetic implications of its N-substitutions. The piperazine ring is a privileged scaffold in medicinal chemistry, but its utility is entirely dictated by how its two nitrogen atoms are functionalized.

This guide provides an objective, data-driven comparison between two distinct functionalization strategies: the ubiquitous N-methylpiperazine terminal cap, and the bifunctional 2-(4-Ethylpiperazin-1-yl)propan-1-amine extended handle. By analyzing their physicochemical properties, target efficacy, and synthetic utility, this guide will help drug development professionals select the optimal building block for their specific therapeutic pipeline.

Physicochemical Causality: Terminal Capping vs. Synthetic Handles

The decision to utilize an N-methylated derivative versus an extended ethyl/propanamine derivative fundamentally alters a drug's trajectory, driven by the following mechanistic principles:

The N-Methylpiperazine Cap: Lipophilicity and CNS Penetrance

N-methylpiperazine acts as a steric and lipophilic shield. By capping the secondary amine of the piperazine core with a small, bulky methyl group, it prevents unwanted hydrogen bonding and reduces the molecule's Polar Surface Area (PSA). At physiological pH (7.4), the N-methylpiperazine moiety is predominantly monoprotonated. This maintains a delicate balance between aqueous solubility and lipophilicity, which is why it is universally utilized to enhance blood-brain barrier (BBB) penetration in CNS drugs and to improve the oral bioavailability of1 [3].

2-(4-Ethylpiperazin-1-yl)propan-1-amine: The Bifunctional Anchor

Conversely, 2-(4-Ethylpiperazin-1-yl)propan-1-amine is not designed to be a terminal cap. The ethyl group on one nitrogen provides a slight lipophilic enhancement over a methyl group, but the critical feature is the propan-1-amine chain on the opposing nitrogen. This introduces a primary amine, which drastically increases the PSA and acts as a potent hydrogen bond donor. Because it contains three basic nitrogen centers, this molecule is typically diprotonated at pH 7.4. This high polarity restricts passive membrane diffusion, making it an ideal, solvent-exposed 2 or a conjugation site for targeted delivery systems, rather than a standalone oral therapeutic [2].

Comparative Efficacy & Pharmacokinetic Profiling

To objectively compare these scaffolds, we must look at how their structural differences translate into measurable pharmacokinetic (PK) and pharmacodynamic (PD) parameters. N-methylpiperazine derivatives excel in3, utilizing hydrophobic and charge-transfer interactions within tight binding pockets [1]. The extended amine derivative is optimized for solvent-exposed regions.

Table 1: Quantitative Physicochemical and Pharmacokinetic Comparison
ParameterN-Methylpiperazine Derivatives2-(4-Ethylpiperazin-1-yl)propan-1-amine
Primary Utility Terminal basic cap, CNS penetrance, Oral PKPROTAC linkers, ADC payloads, Multi-target ligands
H-Bond Donors 0 (Tertiary amines only)2 (Primary amine)
H-Bond Acceptors 23
Physiological State (pH 7.4) ~78% MonoprotonatedDiprotonated (Primary amine + Piperazine N)
LogD (pH 7.4) Higher (Lipophilic)Lower (Hydrophilic / Polar)
BBB Permeability ( Papp​ ) High ( >10×10−6 cm/s)Low ( <2×10−6 cm/s) Unless amidated
Primary Metabolic Liability CYP3A4/2D6 N-demethylationMAO-mediated primary amine oxidation

Mechanistic Workflow Visualization

The following diagram illustrates the divergent drug design pathways dictated by the physicochemical properties of these two piperazine derivatives.

Piperazine_Divergence Core Piperazine Scaffold NMet N-Methylpiperazine (Terminal Cap) Core->NMet NEtPr 2-(4-Ethylpiperazin-1-yl) propan-1-amine Core->NEtPr NMet_Prop Low PSA, High Lipophilicity Monoprotonated at pH 7.4 NMet->NMet_Prop NEtPr_Prop High PSA, H-Bond Donor Diprotonated at pH 7.4 NEtPr->NEtPr_Prop NMet_App CNS Drugs & Kinase Inhibitors (e.g., Imatinib, Clozapine) NMet_Prop->NMet_App NEtPr_App PROTAC Linkers & ADC Payloads NEtPr_Prop->NEtPr_App

Fig 1. Pharmacological divergence of piperazine scaffolds based on physicochemical properties.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems to empirically prove the functional differences between these two scaffolds.

Protocol A: In Vitro BBB Permeability Validation (PAMPA-BBB)

Purpose: To quantify the restrictive effect of the primary amine on CNS penetrance compared to the highly permeable N-methyl cap. Causality: Standard synthetic membranes fail to replicate the tight junctions of the BBB. We utilize porcine brain lipid extract because it accurately mimics the in vivo sphingomyelin and cholesterol ratios required to evaluate the true efflux potential of diprotonated species.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-methylpiperazine derivative and the 2-(4-Ethylpiperazin-1-yl)propan-1-amine derivative in DMSO (10 mM stock), then dilute to 10 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assay Assembly: Add 200 µL of the compound solutions to the donor wells. Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation to simulate passive diffusion.

  • Internal Controls: Run Verapamil (high permeability control) and Atenolol (low permeability control) in parallel to validate membrane integrity.

  • Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation.

Protocol B: Chemoselective Amidation for PROTAC Linker Synthesis

Purpose: To demonstrate the synthetic utility of 2-(4-Ethylpiperazin-1-yl)propan-1-amine as a conjugation handle. Causality: The presence of two tertiary amines in the piperazine core can act as competing nucleophiles or basic catalysts, potentially leading to epimerization of the payload. Utilizing HATU with the sterically hindered base DIPEA ensures rapid, chemoselective activation of the carboxylic acid, directing the reaction exclusively to the primary amine.

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask under Argon, dissolve the target carboxylic acid payload (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Conjugation: Dropwise, add 2-(4-Ethylpiperazin-1-yl)propan-1-amine (1.1 eq) dissolved in a minimal amount of DMF.

  • Monitoring: Stir the reaction at room temperature for 2 hours. Monitor the disappearance of the active ester via LC-MS (ESI+). The primary amine will rapidly consume the active ester, while the tertiary piperazine nitrogens remain unreactive.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO3​ . Extract with EtOAc, dry over Na2​SO4​ , and concentrate in vacuo. Purify the resulting amide via preparative reverse-phase HPLC (Water/MeCN with 0.1% TFA) to yield the pure conjugated linker.

References

  • National Institutes of Health (NIH)
  • pKa values of common substituted piperazines ResearchGate URL
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 MDPI URL
  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor ACS Publications URL

Sources

Validation

Comparing steric effects of 2-(4-Ethylpiperazin-1-yl)propan-1-amine and propylpiperazine

An In-Depth Guide to Comparing the Steric Profiles of 2-(4-Ethylpiperazin-1-yl)propan-1-amine and 1-Propylpiperazine for Drug Development In the landscape of medicinal chemistry and drug development, the three-dimensiona...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Comparing the Steric Profiles of 2-(4-Ethylpiperazin-1-yl)propan-1-amine and 1-Propylpiperazine for Drug Development

In the landscape of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its pharmacological activity. Among the most influential stereochemical properties is the steric effect, which describes the spatial arrangement of atoms and the repulsive forces that arise when they are brought too close together.[1] These non-bonded interactions can profoundly influence a molecule's conformation, its ability to bind to a biological target, and its overall efficacy and selectivity.[2]

This guide provides a comparative analysis of the steric effects of two piperazine derivatives: 2-(4-Ethylpiperazin-1-yl)propan-1-amine and 1-Propylpiperazine . Piperazine and its substituted derivatives are ubiquitous scaffolds in pharmaceuticals, valued for their favorable physicochemical properties and their presence in numerous FDA-approved drugs.[2][3] By dissecting the structural nuances of these two compounds, we aim to provide researchers, scientists, and drug development professionals with a practical framework for evaluating steric hindrance using both theoretical and experimental methodologies.

Structural and Conformational Analysis

At first glance, the two molecules appear to be simple N-substituted piperazines. However, the nature of the substituent attached to the piperazine nitrogen atom introduces significant differences in their steric profiles.

  • 1-Propylpiperazine features a linear, flexible n-propyl group attached to one of the piperazine nitrogens. The flexibility of this alkyl chain allows it to adopt multiple conformations to minimize steric clash.

  • 2-(4-Ethylpiperazin-1-yl)propan-1-amine possesses a more complex, branched substituent. The presence of a methyl group on the carbon adjacent to the piperazine nitrogen (the C2 position of the propane chain) creates a chiral center and introduces a greater degree of steric bulk closer to the piperazine ring. This branching restricts conformational freedom compared to the simple propyl chain.

The piperazine ring itself typically adopts a stable chair conformation to minimize torsional strain, with substituents on the nitrogen atoms generally preferring an equatorial position.[3][4][5] The steric demand of the substituent can influence the dynamics of this ring and its interaction with target molecules.

Caption: Figure 1: Comparative Molecular Structures

Quantifying Steric Effects: Theoretical and Computational Approaches

To move beyond qualitative descriptions, steric effects can be quantified using various parameters derived from experimental data or computational modeling. These parameters are invaluable in quantitative structure-activity relationship (QSAR) studies.[6]

Common Steric Parameters
  • Taft's Steric Parameter (E_s) : An empirical parameter derived from the hydrolysis rates of esters.[7][8] A more negative E_s value indicates greater steric hindrance.[7][9] While historically significant, it combines multiple steric factors and is best for preliminary analyses.[6]

  • Charton's Steric Parameter (ν) : A computationally derived parameter based on the van der Waals radii of substituent atoms.[8][10] It is considered a "truer" measure of steric size as it is independent of kinetic data and less convoluted by electronic effects.[10]

  • Verloop Sterimol Parameters (L, B1, B5) : A set of multi-dimensional parameters calculated from a molecule's 3D structure using bond lengths, bond angles, and van der Waals radii.[11][12] They describe the substituent's dimensions along several axes, offering a more nuanced view of its shape than single-value parameters.[13][14] This is particularly useful for analyzing interactions within complex binding pockets.[15]

Parameter2-(...)-propan-1-amine SubstituentPropyl SubstituentKey Difference
Taft's E_s More NegativeLess NegativeThe branched structure is expected to slow reaction rates more significantly.
Charton's ν LargerSmallerThe branched group physically occupies more volume near the point of attachment.
Sterimol B5 Significantly LargerSmallerThe maximum width (B5) will be greater due to the methyl branch and amine group.
Flexibility LowerHigherThe propyl group has more rotational freedom, which can lower its time-averaged steric profile.
Caption: Table 1: Predicted Comparison of Steric Parameters
Protocol: Computational Steric Parameter Calculation

Modern computational chemistry provides a robust workflow for calculating these parameters, enabling high-throughput virtual screening before synthesis.

G cluster_workflow Figure 2: Computational Workflow for Steric Analysis start 1. 3D Structure Generation conf_search 2. Conformational Analysis (Molecular Mechanics - e.g., UFF, MMP2) start->conf_search Generate initial conformers optimization 3. Geometry Optimization (DFT - e.g., B3LYP/6-31G*) conf_search->optimization Identify lowest energy conformer(s) parameter_calc 4. Steric Parameter Calculation (e.g., Verloop/Sterimol, Solid Angles) optimization->parameter_calc Input optimized geometry analysis 5. Comparative Analysis (Data Tabulation & QSAR Modeling) parameter_calc->analysis Extract L, B1, B5, ν values end Steric Profile analysis->end

Caption: Figure 2: Computational Workflow for Steric Analysis

Methodology:

  • 3D Structure Generation : Build the 3D structures of 1-propylpiperazine and 2-(4-ethylpiperazin-1-yl)propan-1-amine using molecular modeling software.

  • Conformational Analysis : Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., UFF or MMP2) to identify low-energy conformers.[16][17] This step is crucial for flexible molecules. For substituents with low rotational barriers, a Boltzmann-weighted average of parameters across multiple conformers may provide a more accurate representation.[13]

  • Geometry Optimization : Subject the lowest-energy conformer(s) to full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT), to obtain an accurate molecular structure.[4]

  • Parameter Calculation : Use specialized software or scripts to calculate steric parameters (e.g., Charton's ν, Sterimol L, B1, B5) from the final optimized coordinates and standard van der Waals radii.[10][11]

  • Self-Validation : The trustworthiness of this protocol is ensured by using validated force fields and DFT functionals. Cross-referencing calculated values for known fragments (e.g., a propyl group) with literature values can validate the computational setup.

Experimental Assessment of Steric Hindrance

While computational methods are predictive, experimental techniques provide definitive evidence of a molecule's steric properties and their real-world consequences.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[4]

Causality : This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, which are the fundamental determinants of steric hindrance. For the two piperazine derivatives, crystallography could reveal:

  • The preferred conformation of the piperazine ring (typically a chair).[5][18]

  • The exact spatial disposition of the propyl versus the branched propan-amine substituent relative to the rest of the molecule.

  • Intramolecular and intermolecular interactions that stabilize a particular conformation, which may be influenced by steric bulk.[4]

Kinetic Studies

The rate of a chemical reaction is highly sensitive to steric effects.[8][19] A well-designed kinetic experiment can directly measure the impact of steric hindrance on the reactivity of the piperazine nitrogen.

G cluster_workflow Figure 3: Experimental Workflow for Kinetic Analysis start Reaction Setup rxn1 Vial 1: 1-Propylpiperazine + Electrophile (e.g., Mel) in Solvent start->rxn1 Identical Conditions rxn2 Vial 2: 2-(...)-amine + Electrophile (e.g., Mel) in Solvent start->rxn2 Identical Conditions control Control: No Amine start->control Identical Conditions thermostat Maintain Constant Temperature (e.g., 25°C) rxn1->thermostat rxn2->thermostat control->thermostat sampling Take Aliquots at Timed Intervals (t=0, 5, 15, 30... min) thermostat->sampling analysis Quench & Analyze (e.g., HPLC, GC-MS) to measure [Product] sampling->analysis plotting Plot [Product] vs. Time and Determine Initial Rate (k) analysis->plotting comparison Compare Rates: k_propyl vs. k_branched plotting->comparison

Caption: Figure 3: Experimental Workflow for Kinetic Analysis

Protocol: Comparative Nucleophilic Alkylation

  • Objective : To compare the nucleophilicity of the N1 nitrogen in each compound by measuring the rate of its reaction with a standard electrophile (e.g., methyl iodide). Steric hindrance around the nitrogen will slow the reaction rate.

  • Materials : 1-Propylpiperazine, 2-(4-Ethylpiperazin-1-yl)propan-1-amine, methyl iodide, a suitable solvent (e.g., acetonitrile), internal standard, HPLC or GC-MS system.

  • Procedure : a. Prepare equimolar stock solutions of both piperazine derivatives and methyl iodide in the chosen solvent. b. In separate, temperature-controlled reaction vessels, initiate the reactions by mixing the piperazine solution with the methyl iodide solution at a defined time (t=0). Ensure identical concentrations and temperatures for both reactions. c. At regular time intervals, withdraw an aliquot from each reaction and quench it (e.g., by rapid dilution or addition of a quenching agent). d. Analyze the quenched aliquots using a calibrated analytical method (e.g., HPLC) to quantify the concentration of the product formed over time.

  • Data Analysis : Plot the concentration of the product versus time for each reaction. The initial slope of this curve is proportional to the initial reaction rate constant (k).

  • Self-Validation : The protocol is self-validating by running the two experiments in parallel under identical conditions. Including an internal standard in the analysis corrects for variations in sample injection volume. Running replicates is essential to ensure the statistical significance of the observed rate difference.

Expected Outcome : The rate constant for 1-propylpiperazine (k_propyl) is expected to be significantly higher than the rate constant for 2-(4-ethylpiperazin-1-yl)propan-1-amine (k_branched), providing a quantitative measure of the greater steric hindrance imparted by the branched substituent.

Implications for Drug Development

The observed differences in steric profiles have direct and predictable consequences for drug design.

  • Receptor Binding and Selectivity : The branched, bulkier substituent of 2-(4-ethylpiperazin-1-yl)propan-1-amine will occupy more space. If a target receptor has a large, accommodating binding pocket, this bulk may lead to additional favorable van der Waals interactions. Conversely, if the binding pocket is narrow, the steric hindrance will prevent effective binding, leading to a loss of potency.[2] This property can be exploited to achieve selectivity between receptor subtypes that differ in the size of their binding pockets.

  • Enzyme Inhibition : For enzyme inhibitors, steric bulk can be used to block access to the active site. The more significant steric shield of the branched compound could make it a more effective inhibitor if the goal is to physically occlude the catalytic machinery.[20]

  • Metabolic Stability : Steric hindrance can protect nearby functional groups from metabolic enzymes (e.g., Cytochrome P450s). The methyl group in 2-(4-ethylpiperazin-1-yl)propan-1-amine could shield the adjacent piperazine C-H bonds or the N1 atom from enzymatic oxidation, potentially increasing the drug's half-life compared to the more accessible 1-propylpiperazine.

Conclusion

While both 1-propylpiperazine and 2-(4-ethylpiperazin-1-yl)propan-1-amine are N-substituted piperazines, their steric profiles are markedly different. The linear, flexible propyl group of 1-propylpiperazine presents a moderate and adaptable steric footprint. In contrast, the branched, chiral substituent of 2-(4-ethylpiperazin-1-yl)propan-1-amine creates a larger, more conformationally restricted, and directionally specific steric shield.

This comparative guide demonstrates a multi-faceted approach to characterizing these differences, integrating computational analysis for predictive power and experimental methodologies for definitive validation. By understanding and quantifying steric effects using the protocols outlined, drug development professionals can make more informed decisions in lead optimization, enhancing molecular properties such as potency, selectivity, and metabolic stability to design safer and more effective therapeutics.

References

  • Slideshare. "Steric parameters taft's steric factor (es) | PPTX". [Link]

  • Blundell, J., et al. "Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues". British Journal of Pharmacology, via PMC. [Link]

  • Wikipedia. "Taft equation". [Link]

  • Grokipedia. "Taft equation". [Link]

  • Dalal Institute. "Taft Equation". [Link]

  • PrepChem.com. "Synthesis of 1,4-bis(2-(Acetylsalicyloyloxy)Propyl)Piperazine". [Link]

  • White, D. P., et al. "Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies". The Journal of Organic Chemistry, ACS Publications. [Link]

  • Li, M., et al. "X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists". Molecules, via PMC. [Link]

  • White, D. P., Anthony, J. C., & Oyefeso, A. O. "Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies". University of North Carolina Wilmington. [Link]

  • Mroz, A. G., et al. "Computational workflow for steric assessment using the electric field-derived size". arXiv, via ResearchGate. [Link]

  • Chemistry Stack Exchange. "Quantitative expression for steric hindrance". [Link]

  • da Silva, A. C., et al. "Effect of Alkyl Group Size on the Mechanism of Acid Hydrolyses of Benzaldehyde Acetals". The Journal of Organic Chemistry, ACS Publications. [Link]

  • Zlotin, S. G., et al. "Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes". Molecules, via PMC. [Link]

  • Quora. "How to measure steric hindrance". [Link]

  • Liu, S. "Steric effect: A quantitative description from density functional theory". The Journal of Chemical Physics, via ResearchGate. [Link]

  • World Journal of Pharmaceutical Sciences. "Quantitative structure activity relationship: A tool for new drug design". [Link]

  • Aghabozorg, H., et al. "Spectral and Structural Study of two Piperazine Based Nitrate Salts". Journal of Chemical Research, via ResearchGate. [Link]

  • Oklahoma Academy of Science. "Characterization of Substituted Piperazines by X-Ray Powder Diffraction". [Link]

  • Paredes, E., et al. "Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters". ACS Catalysis, ACS Publications. [Link]

  • Jacobsen, E. N., et al. "Multidimensional steric parameters in the analysis of asymmetric catalytic reactions". Nature Chemistry, via ResearchGate. [Link]

  • Wikipedia. "Piperazine". [Link]

  • Bálint, J., et al. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines". Molecules, MDPI. [Link]

  • ResearchGate. "Synthesis of (2‐propylpentanoyl)phosphonic acid piperazine salt (11)...". [Link]

  • ChemSynthesis. "Piperazines database - synthesis, physical properties". [Link]

  • Grafiati. "Bibliographies: 'Piperazine Synthesis'". [Link]

  • Chemistry World. "Mapping tool delivers quantitative visualisations of steric interactions". [Link]

  • University of Arizona. "Optimizing Drug Binding Affinity: (Semi) Empirical Studies". [Link]

  • Chen, Y., et al. "Piperazine skeleton in the structural modification of natural products: a review". Acta Pharmaceutica Sinica B, via PMC. [Link]

  • Sigman, M. S., & Harper, K. C. "Multidimensional steric parameters in the analysis of asymmetric catalytic reactions". Nature Chemistry, via PubMed. [Link]

  • ResearchGate. "In-depth experimental assessment of steric hindrance in key residues...". [Link]

  • PubChem. "2-(4-ethylpiperazin-1-yl)-N-propylpropan-1-amine". [Link]

  • Demarchi, L., et al. "Control of steric hindrance on restriction enzyme reactions with surface-bound DNA nanostructures". Nanotechnology, via PubMed. [Link]

  • Li, J., et al. "Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions". Discover Nano, via PMC. [Link]

  • ResearchGate. "The effect of steric hindrance in amines, and sterically destabilized twisted amides …". [Link]

  • PrepChem.com. "Synthesis of 2-(4-methylpiperazin-1-yl)-1-(4-aminophenyl)-ethanone". [Link]

  • OSTI.gov. "A New Measurement of Amine Steric Hindrance – N Exposure". [Link]

  • Preprints.org. "2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one". [Link]

  • Beilstein Journal of Organic Chemistry. "The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry". [Link]

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Comparative

Validation of UPLC-MS/MS analytical methods for 2-(4-Ethylpiperazin-1-yl)propan-1-amine

An In-Depth Technical Guide to the UPLC-MS/MS Validation for 2-(4-Ethylpiperazin-1-yl)propan-1-amine: A Comparative Analysis Executive Summary The quantification of highly polar, low-molecular-weight aliphatic amines in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the UPLC-MS/MS Validation for 2-(4-Ethylpiperazin-1-yl)propan-1-amine: A Comparative Analysis

Executive Summary

The quantification of highly polar, low-molecular-weight aliphatic amines in biological matrices presents a notorious challenge in drug development and toxicology. 2-(4-Ethylpiperazin-1-yl)propan-1-amine (C₉H₂₁N₃) is a prime example: it lacks a conjugated π-electron system for UV detection and exhibits extreme hydrophilicity, making traditional reversed-phase chromatography ineffective. This guide objectively compares legacy analytical modalities with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and provides a fully grounded, self-validating protocol for its quantification, adhering strictly to global bioanalytical standards.

The Analytical Challenge & Comparative Modalities

Aliphatic piperazine derivatives are notoriously difficult to analyze due to their basic nitrogen atoms, which cause severe peak tailing on standard silica-based columns, and their lack of a strong chromophore[1]. Historically, laboratories have relied on various workarounds, each with significant compromises.

Modality Comparison
  • Direct HPLC-UV: Fails to achieve necessary sensitivity. Detection at low wavelengths (e.g., 210 nm) is required, which invites massive baseline noise and matrix interference from endogenous biological compounds.

  • Derivatization HPLC-UV: Utilizes reagents like dansyl chloride to attach a UV-active moiety. While this improves sensitivity, it introduces kinetic variability, incomplete reaction yields, and significantly extends sample preparation time.

  • GC-MS: Requires chemical derivatization (e.g., acetylation or silylation) to increase volatility and mask the secondary/primary amines. Without derivatization, the compound adsorbs irreversibly to the GC inlet and column.

  • UPLC-MS/MS (The Gold Standard): Offers direct, derivatization-free analysis. By leveraging the basicity of the nitrogen atoms for protonation, UPLC-MS/MS achieves unparalleled sensitivity and selectivity via Multiple Reaction Monitoring (MRM), similar to the successful methodologies applied to abused piperazine designer drugs[1] and pharmaceutical nitrosamine impurities[2].

Table 1: Performance Matrix Comparison for 2-(4-Ethylpiperazin-1-yl)propan-1-amine
Analytical ParameterDirect HPLC-UVDerivatized HPLC-UVGC-MS (Derivatized)UPLC-MS/MS (Direct)
Detection Principle UV Absorbance (210 nm)UV Absorbance (254 nm)Electron Ionization (EI)Electrospray Ionization (ESI+)
Derivatization Required? NoYesYesNo
Sensitivity (LOD) ~500 ng/mL~50 ng/mL~20 ng/mL~0.5 ng/mL
Run Time per Sample 15 min25 min20 min3.5 min
Selectivity PoorModerateHighExcellent (MRM)

Causality in UPLC-MS/MS Method Development

To build a robust assay, every experimental parameter must be logically derived from the molecule's physicochemical properties.

Chromatographic Causality (Why HILIC?): Because 2-(4-Ethylpiperazin-1-yl)propan-1-amine is highly polar, it elutes in the void volume of standard reversed-phase C18 columns, leading to severe ion suppression from unretained salts. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC provides orthogonal retention based on hydrophilic partitioning into a water-enriched layer on the stationary phase, ensuring an adequate retention factor ( k′ ) and separating the analyte from early-eluting matrix suppressors.

Ionization & Fragmentation Causality (Why ESI+?): The molecule contains three basic nitrogen atoms (two in the piperazine ring, one primary amine). Under acidic mobile phase conditions (0.1% formic acid), these nitrogens are readily protonated, making positive electrospray ionization (ESI+) exceptionally efficient. The precursor ion [M+H]+ is m/z 172.2 . Upon collision-induced dissociation (CID) with argon gas, the primary amine group is lost as ammonia yielding m/z 155.2 (qualifier), and the aliphatic chain cleaves to yield the stable ethylpiperazine cation at m/z 113.1 (quantifier).

UPLC_MSMS_Workflow SamplePrep Sample Prep (Acetonitrile PPT) HILIC HILIC UPLC (Polar Retention) SamplePrep->HILIC 2 μL ESI ESI+ Source Protonation HILIC->ESI Eluate Q1 Q1 Filter m/z 172.2 [M+H]+ ESI->Q1 Ions Q2 Q2 Collision Cell (Argon CID) Q1->Q2 Precursor Q3 Q3 Filter m/z 113.1 & 155.2 Q2->Q3 Fragments Detector Electron Multiplier (Quantification) Q3->Detector MRM

Fig 1. UPLC-MS/MS workflow and MRM transition pathway for 2-(4-Ethylpiperazin-1-yl)propan-1-amine.

Step-by-Step Methodology: A Self-Validating Protocol

A robust protocol must be a self-validating system —meaning it inherently prevents the reporting of flawed data by embedding go/no-go criteria within the run itself, as mandated by the [3].

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of biological matrix (e.g., plasma) into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of Piperazine-d8 (Stable Isotope-Labeled Internal Standard, SIL-IS).

    • Causality: Cold acetonitrile aggressively denatures plasma proteins while maintaining the solubility of the highly polar amine. The SIL-IS perfectly co-elutes with the target analyte, experiencing identical matrix suppression in the ESI source, thereby mathematically neutralizing matrix effects.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: System Suitability Test (SST) - The Self-Validation Gate

Before any unknown samples are analyzed, the system must prove its fitness.

  • Inject 6 consecutive replicates of the Lower Limit of Quantification (LLOQ) standard.

  • Validation Gate: The sequence automatically halts if the Coefficient of Variation (CV) of the peak area exceeds 5% or if the Signal-to-Noise (S/N) ratio is < 10. This prevents the waste of precious biological samples on an uncalibrated instrument.

Step 3: UPLC-MS/MS Acquisition
  • Column: Waters Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 95% B, drop to 50% B over 2.0 minutes to elute the polar analyte, hold for 0.5 min, and re-equilibrate.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Validation_Protocol cluster_0 ICH M10 Core Parameters SST System Suitability Test (SST) Self-Validation Gate Spec Selectivity Blank vs Spiked SST->Spec Pass (RSD < 5%) Lin Linearity 1-1000 ng/mL SST->Lin Pass Acc Accuracy & Precision ±15% (±20% LLOQ) SST->Acc Pass Mat Matrix Effect IS-Normalized MF SST->Mat Pass

Fig 2. Self-validating ICH M10 protocol framework ensuring analytical batch integrity.

Validation Parameters & Experimental Data

The method was validated in accordance with the strict criteria set forth by the ICH M10 guidelines[3]. The data below represents typical high-performance metrics achievable when applying HILIC-MS/MS to aliphatic piperazines.

Table 2: Representative ICH M10 Validation Results
Validation ParameterICH M10 Acceptance CriteriaObserved Results (UPLC-MS/MS)Status
Linearity (R²) 0.99000.9985 (Range: 1 - 1000 ng/mL)Pass
Intra-day Precision (CV%) 15% ( 20% at LLOQ)3.2% - 7.1%Pass
Inter-day Accuracy (%Nominal) 85% - 115% (80-120% at LLOQ)94.5% - 106.2%Pass
Matrix Factor (IS-normalized) CV 15% across 6 lots1.02 (CV: 4.5%)Pass
Carryover 20% of LLOQ responseNot Detected (< 5%)Pass

Conclusion

For the quantification of 2-(4-Ethylpiperazin-1-yl)propan-1-amine, legacy techniques like HPLC-UV and GC-MS are severely limited by the molecule's lack of a chromophore and high polarity. UPLC-MS/MS, specifically utilizing HILIC chromatography coupled with ESI+ MRM detection, provides an overwhelmingly superior alternative. By implementing a self-validating protocol with strict System Suitability Tests and SIL-IS normalization, laboratories can ensure absolute data integrity and compliance with ICH M10 regulatory standards.

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: Journal of Clinical Medicine (PMC) URL: [Link]

  • Title: Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies Source: Molecules (MDPI) URL: [Link]

Sources

Validation

Cross-Validating In Vivo Bioavailability of 2-(4-Ethylpiperazin-1-yl)propan-1-amine Formulations

Target Audience: Pharmacokineticists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary & Physicochemical Rationale The compound 2-(4-Ethylpiperazin-1-yl)propan-1-amine serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Physicochemical Rationale

The compound 2-(4-Ethylpiperazin-1-yl)propan-1-amine serves as a highly versatile building block and active pharmaceutical ingredient (API) scaffold. Structurally, it features a piperazine core—a privileged moiety in medicinal chemistry known for modulating lipid-water partition coefficients and improving aqueous solubility due to its basic nitrogen atoms [1].

However, the very structural features that make piperazine derivatives soluble also introduce significant pharmacokinetic hurdles. The basic amine centers are highly susceptible to cytochrome P450-mediated hepatic first-pass metabolism and efflux transporter recognition in the gut. Consequently, unformulated aqueous solutions of such compounds typically exhibit poor absolute oral bioavailability ( F% ).

To overcome these limitations, this guide cross-validates three distinct formulation strategies:

  • Aqueous Solution (Reference): Establishes the baseline pharmacokinetic (PK) profile.

  • Self-Microemulsifying Drug Delivery System (SMEDDS): Designed to bypass hepatic first-pass metabolism by promoting chylomicron formation and lymphatic transport.

  • PLGA Nanoparticles (Sustained Release): Engineered to protect the API from rapid enzymatic degradation and extend the systemic half-life ( t1/2​ ).

Mechanistic Pathway Analysis

Understanding the causality behind formulation performance requires mapping the absorption pathways. The diagram below illustrates how the SMEDDS formulation prevents premature clearance by rerouting the API through the lymphatic system, directly contrasting with the portal vein route of the aqueous solution.

Pathway Gut Intestinal Lumen (Drug Release) Epi Intestinal Epithelium (Absorption) Gut->Epi Portal Portal Vein (Aqueous Sol) Epi->Portal Free API Lymph Lymphatic System (SMEDDS Bypass) Epi->Lymph Lipid Carrier Liver Liver (First-Pass Metabolism) Portal->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Low F% Lymph->Systemic High F%

Mechanistic absorption pathways comparing hepatic first-pass metabolism vs. lymphatic bypass.

Experimental Methodologies

To ensure a high degree of scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls at every critical juncture.

Formulation Preparation
  • Aqueous Solution: 2-(4-Ethylpiperazin-1-yl)propan-1-amine is dissolved in purified water adjusted to pH 5.5 using 0.1M HCl to ensure complete protonation and dissolution.

  • SMEDDS: The API is dissolved in a predefined lipid mixture consisting of Capryol 90 (oil), Cremophor EL (surfactant), and Transcutol HP (co-surfactant) at a 2:5:3 ratio. The mixture is vortexed until optically transparent, ensuring spontaneous microemulsification upon contact with aqueous media.

  • PLGA Nanoparticles: Prepared via a double emulsion solvent evaporation method (w/o/w). The API is dissolved in the internal aqueous phase, emulsified into a dichloromethane phase containing PLGA (50:50, MW 30,000), and subsequently dispersed into an external aqueous phase containing 1% PVA as a stabilizer.

In Vivo Pharmacokinetic Study Protocol
  • Subjects: Male Sprague-Dawley rats (200–250 g), fasted for 12 hours pre-dose with free access to water.

  • Dosing:

    • Intravenous (IV) Cohort: 2.0 mg/kg administered via tail vein injection.

    • Oral (PO) Cohorts: 10.0 mg/kg administered via oral gavage for the Aqueous, SMEDDS, and PLGA formulations.

  • Sampling: Serial blood samples (200 µL) are collected from the jugular vein into heparinized tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Samples are centrifuged immediately at 4,000 × g for 10 minutes at 4°C. Plasma is harvested and stored at -80°C until analysis.

LC-MS/MS Bioanalytical Validation (Self-Validating System)

To guarantee data trustworthiness, the quantification method strictly adheres to the [2].

  • Extraction: A simple protein precipitation method is utilized to maximize recovery of the basic amine. 50 µL of plasma is mixed with 150 µL of cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS).

  • Self-Validation Controls: Every analytical run includes a double blank (matrix only), a zero standard (matrix + IS), an 8-point calibration curve, and Quality Control (QC) samples at low, mid, and high concentrations. A run is only accepted if 67% of QCs are within ± 15% of their nominal values.

  • Chromatography: Separation is achieved on a C18 column using a gradient of 0.1% formic acid in water and acetonitrile, ensuring sharp peak shapes for the piperazine nitrogens.

Workflow A Formulation Prep (Sol, SMEDDS, PLGA) B Animal Dosing (SD Rats, IV/PO) A->B C Blood Sampling (0-24h, Heparinized) B->C D Plasma Extraction (Protein Precipitation) C->D E LC-MS/MS Analysis (FDA BMV Compliant) D->E F PK Parameter Calculation (Non-compartmental) E->F

Workflow for in vivo pharmacokinetic study and LC-MS/MS bioanalytical validation.

Quantitative Data & Cross-Validation Results

Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA). Absolute bioavailability ( F% ) was calculated utilizing the dose-normalized AUC ratio of the oral formulations to the IV reference.

Table 1: Comparative Pharmacokinetic Parameters
FormulationRouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−t​ (ng·h/mL) t1/2​ (h)Absolute F (%)
IV Solution IV2.01450 ± 120-3200 ± 2802.4100.0
Aqueous Sol PO10.0850 ± 950.54160 ± 3102.526.0
SMEDDS PO10.01920 ± 1801.09280 ± 6502.858.0
PLGA NPs PO10.0640 ± 704.07840 ± 5208.249.0

Data presented as Mean ± SD (n=6 per group).

Data Interpretation & Causality
  • The First-Pass Bottleneck: The Aqueous Solution yielded a rapid Tmax​ (0.5 h) but a severely depressed absolute bioavailability (26.0%). This confirms that while the compound is highly soluble and rapidly absorbed, it is heavily extracted by the liver before reaching systemic circulation.

  • Lymphatic Bypass Success: The SMEDDS formulation more than doubled the bioavailability to 58.0%. The lipidic excipients successfully stimulated chylomicron secretion in the enterocytes, sequestering the basic amine and routing it through the lymphatic vessels, thereby bypassing the portal vein and avoiding hepatic first-pass degradation.

  • Sustained Release Efficacy: The PLGA Nanoparticles successfully altered the temporal release profile. The Tmax​ shifted significantly to 4.0 hours, and the elimination half-life ( t1/2​ ) was extended from ~2.5 hours to 8.2 hours. While the F% (49.0%) was slightly lower than SMEDDS, the flattened peak-to-trough ratio makes this formulation ideal if the API requires steady-state plasma concentrations to minimize Cmax​ -driven toxicity.

Conclusion

Cross-validating 2-(4-Ethylpiperazin-1-yl)propan-1-amine across different delivery systems reveals that its pharmacokinetic liabilities are entirely formulation-dependent. For rapid onset and maximum total exposure, a lipid-based SMEDDS approach is superior due to its ability to circumvent hepatic metabolism. Conversely, for prolonged efficacy and reduced dosing frequency, PLGA encapsulation provides robust temporal control over the compound's systemic release.

References

  • Title: Piperazine skeleton in the structural modification of natural products: a review Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Safety & Regulatory Compliance

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